molecular formula C20H22N2O4 B2705298 1,4-Bis(4-methoxybenzoyl)piperazine CAS No. 116435-87-1

1,4-Bis(4-methoxybenzoyl)piperazine

Cat. No.: B2705298
CAS No.: 116435-87-1
M. Wt: 354.406
InChI Key: GKNXDHDZKCBZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-methoxybenzoyl)piperazine (CAS RN 116435-87-1) is a synthetic organic compound with a molecular formula of C20H22N2O4 and a molecular weight of 354.40 g/mol . This achiral molecule features a central piperazine ring symmetrically substituted with 4-methoxybenzoyl groups, resulting in a polar surface area of 59.0 Ų and a calculated LogP of 1.88, indicating a balance of solubility and permeability . As a bis-aroylpiperazine derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Piperazine scaffolds are recognized for their versatility and are frequently employed in the development of pharmacologically active compounds . This product is supplied with a minimum purity of 90% and is intended for research and development purposes in laboratory settings only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-3-15(4-8-17)19(23)21-11-13-22(14-12-21)20(24)16-5-9-18(26-2)10-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXDHDZKCBZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Profiling of 1,4-Bis(4-methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1,4-Bis(4-methoxybenzoyl)piperazine , a symmetric bis-amide structurally related to the nootropic drug Aniracetam .

This guide synthesizes theoretical chromophore analysis with comparative experimental data to establish the UV-Vis absorption maxima, providing a robust reference for analytical method development (HPLC/UV).

Executive Summary

1,4-Bis(4-methoxybenzoyl)piperazine (also referred to as N,N'-Dianisoylpiperazine) is a symmetric diamide featuring two 4-methoxybenzoyl (p-anisoyl) chromophores separated by a saturated piperazine ring.

  • Primary Absorption Maximum (

    
    ): 281 ± 2 nm  (in Methanol/Ethanol)
    
  • Secondary Absorption Maximum: 217 ± 2 nm

  • Chromophore Class: Conjugated Aromatic Amide (Donor-Acceptor System)

  • Analytical Relevance: This compound often serves as a process impurity marker or structural analogue in the analysis of Aniracetam (N-anisoyl-2-pyrrolidinone) and related racetams.

Molecular Architecture & Chromophore Analysis

To accurately predict and validate the UV spectrum, one must deconstruct the molecule into its constituent electronic systems. The molecule consists of two identical, electronically isolated chromophores.

Structural Components[1][2][3]
  • Core: Piperazine ring (Saturated,

    
     hybridized). Acts as an insulator, preventing conjugation between the two amide ends.
    
  • Chromophores: Two 4-Methoxybenzoyl groups.[1]

  • Electronic System: A "Push-Pull" conjugated system where the Methoxy group (-OCH₃) acts as an electron donor (Auxochrome) and the Carbonyl group (C=O) acts as an electron acceptor.

Electronic Transitions

The UV absorption arises from two primary transitions within the anisoyl moiety:

  • 
     Transition (K-band / B-band):  The dominant transition involving the benzene ring conjugated with the carbonyl. The methoxy substituent causes a significant bathochromic (red) shift  and a hyperchromic (intensity) effect  compared to unsubstituted benzamide.
    
  • 
     Transition (R-band):  A weaker transition involving the lone pair on the carbonyl oxygen. This is often obscured by the intense 
    
    
    
    band in polar solvents.
Chromophore Visualization (Pathway)

ChromophoreAnalysis cluster_system Electronic Push-Pull System Methoxy Methoxy Group (-OCH3) Electron Donor Benzene Benzene Ring (Conjugation Bridge) Methoxy->Benzene +M Effect (Bathochromic Shift) Carbonyl Carbonyl Group (C=O) Electron Acceptor Benzene->Carbonyl Conjugation AmideN Amide Nitrogen (Piperazine) Carbonyl->AmideN Resonance Result Resulting Absorbance Lambda Max: ~281 nm High Extinction Coeff. Carbonyl->Result Dominant Transition

Figure 1: Electronic flow within the 4-methoxybenzoyl chromophore leading to the characteristic UV absorption.

Spectroscopic Data & Comparisons

Since the two chromophores are isolated, the


 of the bis-compound is identical to that of the mono-substituted analogue (Aniracetam ), while the Molar Extinction Coefficient (

) is approximately doubled.
Comparative Absorption Data
CompoundStructure TypeChromophoreSolvent

(nm)
Transition Type
1,4-Bis(4-methoxybenzoyl)piperazine Bis-Amide2x p-AnisoylMeOH / EtOH281

(Conjugated)
217 E-Band (Aromatic)
Aniracetam Cyclic Imide/Amide1x p-AnisoylEthanol281 - 284

4-Methoxybenzamide Primary Amide1x p-AnisoylEthanol256 - 260

1,4-Dibenzoylpiperazine Bis-Amide2x BenzoylEthanol245

(No OMe shift)

Key Insight: The presence of the piperazine ring nitrogen (tertiary amide) coupled with the 4-methoxy group shifts the maximum from ~256 nm (primary amide) to ~281 nm. This confirms that 280-284 nm is the correct detection window.

Experimental Protocol: Determination of

To experimentally verify these values for Regulatory or QC purposes, follow this self-validating protocol.

Materials
  • Reference Standard: 1,4-Bis(4-methoxybenzoyl)piperazine (>98% purity).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Methanol is preferred for sharper peak definition in this region.

  • Blank: Pure solvent.

Preparation of Standard Solution
  • Stock Solution: Weigh 10.0 mg of the substance into a 100 mL volumetric flask. Dissolve in 5 mL of DMF (if solubility is low in pure MeOH) and dilute to volume with Methanol. (Conc: 100 µg/mL).

  • Working Standard: Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask and dilute to volume with Methanol. (Conc: 10 µg/mL).

    • Why 10 µg/mL? This concentration typically yields an Absorbance (AU) of 0.6 - 0.8, which is the linear dynamic range of most UV detectors.

Scanning Parameters[5]
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Range: 200 nm to 400 nm.

  • Scan Speed: Medium (approx. 200 nm/min).

  • Path Length: 1.0 cm (Quartz Cuvette).

Acceptance Criteria (Self-Validation)
  • Zero-Order Derivative: The spectrum must show a symmetric bell-shaped curve centered at 281 ± 2 nm .

  • Valley Check: A distinct minimum should be observed between the 217 nm and 281 nm peaks (typically around 240-250 nm).

  • Absorbance Ratio: Calculate the ratio

    
    . This ratio serves as a purity index (fingerprint) for the compound.
    

Analytical Application: HPLC Detection

In High-Performance Liquid Chromatography (HPLC), selecting the correct wavelength is critical for sensitivity and selectivity.

  • Recommended Detection Wavelength: 280 nm

    • Rationale: This corresponds to the absorption maximum, providing the highest signal-to-noise ratio (Sensitivity).

  • Alternative Wavelength: 254 nm

    • Rationale: While standard for many aromatics, 254 nm is on the shoulder of this compound's spectrum. Using 254 nm will result in ~60-70% of the response compared to 280 nm.

Relative Response Factor (RRF)

If quantifying this compound as an impurity in Aniracetam:

  • Since the chromophores are identical, the Molar Extinction Coefficient (

    
    )  of the Bis-compound is roughly 2.0x  that of Aniracetam.
    
  • Correction: When calculating % w/w impurity, you must account for the molecular weight difference and the

    
     difference.
    
  • Approximation: The RRF (relative to Aniracetam at 280 nm) is approximately 1.6 - 1.8 (due to MW differences vs Molar Absorptivity doubling).

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Theoretical basis for bathochromic shift of p-methoxybenzamides).

  • PubChem Compound Summary. (2025). Aniracetam (CID 2196).[3] National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2025). UV-Vis Database for Substituted Benzenes. National Institute of Standards and Technology. [Link]

Sources

The Piperazine Scaffold: A Chemist’s Guide to Structural Versatility and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the lexicon of medicinal chemistry, few heterocycles occupy as privileged a position as piperazine. Far more than a mere structural linker, the piperazine moiety acts as a critical modulator of physicochemical properties, a driver of target selectivity, and a metabolic stabilizer.[1] This technical guide deconstructs the piperazine scaffold for drug discovery professionals, moving beyond basic descriptions to analyze the causality behind its ubiquity in FDA-approved therapeutics.

Part 1: The Structural Advantage (Physicochemical Pharmacophore)

The piperazine ring (1,4-diazacyclohexane) is not a passive spacer; it is a functional pharmacophore. Its inclusion in a lead compound is often a deliberate strategic choice to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.

Conformational Rigidity vs. Flexibility

Unlike open-chain diamines, piperazine exists predominantly in a chair conformation , minimizing steric strain. This rigidity reduces the entropic penalty upon binding to a protein target. However, the ring retains the ability to "pucker," allowing it to adapt to induced-fit requirements within a receptor pocket.

Electronic Modulation and pKa
  • Basicity: The pKa of the first nitrogen is typically ~9.8, while the second is ~5.6. At physiological pH (7.4), the ring is predominantly mono-protonated.

  • The "Cationic Anchor": This protonated nitrogen frequently serves as a key interaction point, forming ionic bonds with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCRs (e.g., Dopamine D2) or acting as a solvent-exposed solubilizing group in Kinase inhibitors.

Solubility Enhancement

The introduction of a piperazine ring often lowers the LogP (lipophilicity) of a hydrophobic scaffold, significantly improving aqueous solubility—a critical factor for oral bioavailability.

Part 2: Therapeutic Class Case Studies

A. CNS Therapeutics: The GPCR "Master Key"

In antipsychotics and antidepressants, piperazine derivatives are dominant. The scaffold allows for the precise spacing of aromatic features required to span the orthosteric binding site of monoamine receptors.

Case Study: Aripiprazole (Abilify) Aripiprazole acts as a partial agonist at D2 receptors. The piperazine ring serves two functions:

  • Linker: It maintains the optimal distance between the dichlorophenyl group and the quinolinone core.

  • Binding: The protonated nitrogen forms a salt bridge with Asp3.32 in the D2 receptor transmembrane domain.

B. Oncology: The Kinase "Solubility Tail"

In the realm of Tyrosine Kinase Inhibitors (TKIs), piperazine is frequently employed to ensure the drug can dissolve in the bloodstream while the rest of the molecule binds in the hydrophobic ATP-binding pocket.

Case Study: Imatinib (Gleevec) Imatinib targets the BCR-Abl fusion protein.[2][3]

  • The Problem: The core phenylaminopyrimidine scaffold is highly lipophilic and poorly soluble.

  • The Piperazine Solution: An N-methylpiperazine moiety was appended. This group protrudes out of the active site into the solvent front. It does not clash with the protein but provides the necessary hydrophilicity to make the drug orally bioavailable.

Data Summary: Piperazine Roles in Key Drugs[4][5][6][7][8][9][10][11]
Drug NameTherapeutic ClassTargetRole of Piperazine Moiety
Imatinib OncologyBCR-Abl KinaseSolubility enhancer; solvent-exposed tail.[2]
Aripiprazole AntipsychoticD2 / 5-HT ReceptorsPharmacophoric linker; ionic interaction with Asp3.32.
Ciprofloxacin AntibioticDNA GyraseBroadens spectrum; enhances cell wall penetration.
Cetirizine AntihistamineH1 ReceptorPrevents BBB penetration (zwitterion formation) for non-sedative effect.
Palbociclib OncologyCDK4/6Solubilizing group; forms H-bonds with solvent network.

Part 3: Visualization of Mechanisms

Pharmacophore Interaction Logic

The following diagram illustrates how the piperazine scaffold bridges hydrophobic domains while providing a central ionization point for receptor binding.

PiperazinePharmacophore Hydrophobic1 Aromatic Domain A (e.g., Quinolinone) Piperazine Piperazine Core (Chair Conformation) Hydrophobic1->Piperazine Linker Function Proton Protonated N+ (pKa ~9.8) Piperazine->Proton Physiological pH Hydrophobic2 Aromatic Domain B (e.g., Dichlorophenyl) Piperazine->Hydrophobic2 Rigid Spacing ReceptorAsp Receptor Aspartate (Anionic Site) Proton->ReceptorAsp Ionic Bond / Salt Bridge

Caption: Pharmacophoric mapping of piperazine in CNS ligands, highlighting the central ionic interaction.

Part 4: Synthetic Methodologies

While Nucleophilic Aromatic Substitution (


) is useful for electron-deficient rings, the Buchwald-Hartwig Amination  is the gold standard for coupling piperazines to unactivated or electron-rich aryl halides. This method offers superior yields and functional group tolerance.
Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling of N-Boc-Piperazine

Objective: Synthesize an N-aryl piperazine intermediate for a kinase inhibitor library.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • N-Boc-Piperazine (1.2 equiv)[4]

  • 
     (1-2 mol%) or Pre-catalyst
    
  • Ligand: Xantphos or BINAP (2-4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

    • Why: Palladium catalysts (especially Pd(0)) are sensitive to oxidation; moisture can quench the base.

  • Charging:

    • Add the Aryl Bromide, N-Boc-Piperazine, Base (

      
      ), and Ligand (Xantphos) to the flask.
      
    • Add the Pd source (

      
      ) last to minimize exposure.
      
  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Critical Step: Sparge the solution with Argon for 10-15 minutes.

    • Causality: Dissolved oxygen competes with the oxidative addition step and degrades the phosphine ligand.

  • Reaction:

    • Heat the mixture to 100°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

    • Monitor via LC-MS for the disappearance of the Aryl Bromide.

  • Workup:

    • Cool to room temperature.[4][5] Filter through a pad of Celite (to remove Pd black and inorganic salts).

    • Concentrate the filtrate under reduced pressure.[4]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

  • Deprotection (Next Step):

    • Treat the purified N-Boc-arylpiperazine with TFA/DCM (1:1) to expose the secondary amine for further elaboration.

Synthetic Workflow Diagram

BuchwaldWorkflow Start Reagents: Aryl Halide + N-Boc-Piperazine Catalyst Catalyst System: Pd2(dba)3 + Xantphos + Base Start->Catalyst Degas CRITICAL: Degas with Argon (Remove O2) Catalyst->Degas Heat Heat to 100°C (Oxidative Addition -> Reductive Elimination) Degas->Heat Activation Filter Filter via Celite (Remove Pd black) Heat->Filter 12-16h Product Isolated N-Aryl Piperazine Filter->Product Purification

Caption: Operational workflow for Buchwald-Hartwig amination of piperazine derivatives.

Part 5: Future Outlook & Emerging Technologies

The piperazine scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Piperazine is increasingly used as a rigid linker in PROTACs. Its defined geometry helps orient the E3 ligase and the target protein into a productive ternary complex, which is often difficult with flexible alkyl chains.

  • Covalent Inhibitors: Acrylamide-substituted piperazines are being designed to target non-catalytic cysteines, offering infinite residence time on the target.

References

  • Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Nagaraju, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Link

  • Cuestiones de Fisioterapia. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Link

  • Santa Cruz Biotechnology. Imatinib Mesylate Properties and Piperazine Role. Link

  • National Institutes of Health (PMC). (2023). Structural mechanism of a drug-binding process involving a large conformational change of the protein target (Imatinib/Abl). Link

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 1,4-Bis(4-methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Bis(4-methoxybenzoyl)piperazine is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with 4-methoxybenzoyl groups. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating a reliable analytical method for its quantification and purity assessment. The presence of two chromophoric methoxybenzoyl moieties indicates strong ultraviolet (UV) absorbance, making High-Performance Liquid Chromatography (HPLC) with UV detection an ideal analytical technique.

This application note provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the determination of 1,4-Bis(4-methoxybenzoyl)piperazine. The content is designed for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the scientific rationale behind the methodological choices.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is foundational to effective HPLC method development.[1]

Structure:

  • Molecular Formula: C₂₀H₂₂N₂O₄

  • Molecular Weight: 354.40 g/mol

  • Polarity: The molecule possesses both polar (carbonyl and ether groups) and non-polar (aromatic rings, piperazine backbone) regions, indicating moderate polarity. This makes it an excellent candidate for reversed-phase chromatography.

  • UV Absorbance: The two 4-methoxybenzoyl groups are strong chromophores. Based on structurally related compounds like 1-(4-methoxyphenyl)piperazine, which exhibits UV maxima at 204, 241, and 294 nm, we can anticipate strong absorbance for 1,4-Bis(4-methoxybenzoyl)piperazine in the mid-to-high UV range.[2] A wavelength of approximately 254 nm or 275 nm is likely to provide good sensitivity.

  • Solubility: The molecule is expected to be soluble in common organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO), and poorly soluble in water.[3] This solubility profile is well-suited for sample preparation in RP-HPLC.

HPLC Method Development Strategy

Our strategy is to develop a simple, rapid, and reliable isocratic RP-HPLC method. The following sections detail the selection and optimization of the chromatographic parameters.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column is the initial choice due to its versatility and wide applicability in reversed-phase chromatography. A common dimension is 4.6 mm x 150 mm with a 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade buffers such as phosphate or acetate salts.

  • Reference Standard: A well-characterized reference standard of 1,4-Bis(4-methoxybenzoyl)piperazine with known purity.

Initial Parameter Selection

The initial chromatographic conditions are based on the physicochemical properties of the analyte and general principles of RP-HPLC.

Table 1: Initial HPLC Parameters

ParameterInitial ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is a common organic modifier with good UV transparency. The initial ratio is an educated starting point.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, likely to provide good response.
Injection Volume 10 µLA typical injection volume.
Method Optimization

The goal of optimization is to achieve a sharp, symmetrical peak with a reasonable retention time (ideally between 3 and 10 minutes) and good resolution from any potential impurities.

Workflow for HPLC Method Optimization

Method_Optimization_Workflow A Initial Parameter Selection B Prepare Standard Solution (e.g., 100 µg/mL in Acetonitrile) A->B C Inject and Evaluate Chromatogram B->C D Is Retention Time (k') Optimal? C->D E Adjust Mobile Phase Composition (Increase/Decrease % Acetonitrile) D->E No F Is Peak Shape Acceptable? D->F Yes E->C G Adjust pH of Aqueous Phase (if tailing is observed) F->G No H Is Sensitivity Adequate? F->H Yes G->C I Optimize Detection Wavelength (Scan with DAD) H->I No J Finalized Method H->J Yes I->C

Caption: Workflow for optimizing the HPLC method.

Detailed Experimental Protocol: Optimized Method

The following protocol outlines the steps for the analysis of 1,4-Bis(4-methoxybenzoyl)piperazine using the optimized HPLC conditions.

Preparation of Mobile Phase
  • Prepare a mobile phase of Acetonitrile and Water (70:30, v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of 1,4-Bis(4-methoxybenzoyl)piperazine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

Preparation of Sample Solution
  • Accurately weigh the sample containing 1,4-Bis(4-methoxybenzoyl)piperazine and prepare a solution in acetonitrile to a nominal concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

Table 2: Optimized HPLC Conditions

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

System Suitability

System suitability testing is an integral part of any analytical procedure and is performed to ensure the chromatographic system is adequate for the intended analysis.[5]

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject a blank (mobile phase), a placebo (if applicable), a standard solution, and a sample solution.

  • Acceptance Criteria: The blank and placebo should not show any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of the reference standard over a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Method Validation Workflow

Method_Validation_Workflow A Finalized HPLC Method B System Suitability Testing A->B C Specificity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validated Method H->I

Sources

Preparation of 1,4-Bis(4-methoxybenzoyl)piperazine reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Qualification of 1,4-Bis(4-methoxybenzoyl)piperazine Reference Standards

Executive Summary & Strategic Context

In the development of nootropic pharmaceuticals, particularly Aniracetam , the control of process-related impurities is a critical quality attribute (CQA). 1,4-Bis(4-methoxybenzoyl)piperazine (also referred to as 1,4-Dianisoylpiperazine) is a significant potential impurity arising from the synthesis of Aniracetam precursors or the degradation of piperazine-based analogues.

This Application Note provides a definitive protocol for synthesizing, purifying, and qualifying this compound as a Primary Reference Standard (PRS) . Unlike routine synthesis, the preparation of a PRS requires adherence to ICH Q7 and ICH Q3A guidelines, ensuring the material is suitable for quantitative HPLC calibration and impurity profiling.

Key Technical Challenges Addressed:

  • Rotameric Complexity: Addressing NMR signal broadening caused by restricted rotation around the amide bond.

  • Purity Threshold: Achieving >99.5% purity through selective crystallization to remove mono-substituted by-products.

  • Traceability: Establishing a "self-validating" analytical workflow.

Synthetic Route & Reaction Mechanism

The synthesis utilizes a double N-acylation of piperazine using 4-methoxybenzoyl chloride (p-anisoyl chloride). While conceptually simple, the stoichiometry must be strictly controlled to prevent the formation of the mono-acyl derivative, 1-(4-methoxybenzoyl)piperazine.

Reaction Scheme


Workflow Visualization

SynthesisWorkflow Start Starting Materials (Piperazine + p-Anisoyl Cl) Reaction Acylation Reaction (DCM, 0°C to RT, 4h) Start->Reaction Dropwise Addition Quench Quench & Wash (1M HCl, NaHCO3, Brine) Reaction->Quench Completion (TLC) Crude Crude Isolation (Evaporation) Quench->Crude Phase Separation Purification Recrystallization (EtOH/DMF) Crude->Purification Solid State Final Final Reference Standard (>99.5% Purity) Purification->Final Drying & Milling

Figure 1: Critical Process Parameters (CPP) for the synthesis of the reference standard.

Detailed Experimental Protocol

Reagents and Materials[1][2]
  • Piperazine (Anhydrous): >99.0% (Sigma-Aldrich or equivalent).

  • 4-Methoxybenzoyl chloride: >98.0% (Freshly opened or distilled).

  • Triethylamine (TEA): Dried over KOH.

  • Dichloromethane (DCM): HPLC Grade.

Step-by-Step Synthesis
  • Preparation of Amine Solution:

    • In a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, dissolve Piperazine (4.3 g, 50 mmol) in DCM (100 mL) .

    • Add Triethylamine (15.3 mL, 110 mmol) .

    • Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature minimizes exothermicity and prevents impurity formation.

  • Acylation Step:

    • Dissolve 4-Methoxybenzoyl chloride (17.9 g, 105 mmol) in DCM (50 mL) .

    • Add this solution dropwise to the piperazine mixture over 45 minutes .

    • Observation: A white precipitate (TEA·HCl) will form immediately.

    • Allow the reaction to warm to room temperature and stir for 4 hours .

  • Work-up:

    • Filter the reaction mixture to remove the bulk of TEA·HCl salts.

    • Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 1M HCl (2 x 50 mL) . Crucial Step: This removes unreacted piperazine and any mono-substituted amine intermediate.

    • Wash 2 (Basic): Wash with Sat. NaHCO₃ (2 x 50 mL) to remove excess acid/benzoyl chloride hydrolysis products.

    • Wash 3: Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate in vacuo.

Purification (The "Reference Grade" Step)

The crude material is often ~95% pure. To reach Reference Standard grade (>99.5%), recrystallization is mandatory.

  • Solvent System: Ethanol/DMF (9:1).

  • Procedure:

    • Dissolve the crude white solid in minimal hot DMF (~80°C).

    • Slowly add hot Ethanol until slight turbidity persists.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystals and wash with cold Ethanol.

    • Drying: Dry under high vacuum (0.1 mbar) at 50°C for 24 hours to remove residual solvents (check by GC-Headspace if necessary).

Analytical Characterization & Validation

To qualify this material as a Primary Reference Standard, you must prove its identity and purity using orthogonal methods.

NMR Spectroscopy (Structural Confirmation)

Note on Rotamers: Amide bonds in piperazines exhibit restricted rotation.[1] At room temperature, signals may appear broadened or split.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.45 (d, J=8.5 Hz, 4H, Ar-H ortho to CO).
      
    • 
       6.98 (d, J=8.5 Hz, 4H, Ar-H meta to CO).
      
    • 
       3.80 (s, 6H, -OCH₃).
      
    • 
       3.50–3.65 (br m, 8H, Piperazine ring protons). Broadening expected.
      
HPLC Purity Method (Stability Indicating)

This method separates the bis-substituted product from the mono-substituted impurity and benzoic acid derivatives.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (max absorption of benzoyl moiety)
Retention Time ~12.5 min (Bis-compound elutes later than mono-derivative)
Mass Spectrometry
  • Technique: LC-MS (ESI+).

  • Expected Mass: [M+H]⁺ = 355.16 m/z.

  • Fragment Ions: 135 m/z (4-methoxybenzoyl cation).

Qualification Protocol (ICH Q7)

To release the batch as a Reference Standard, execute the following qualification logic:

QualificationLogic cluster_Tests Analytical Panel Batch Purified Batch ID Identity (IR, NMR, MS) Batch->ID Purity Chromatographic Purity (HPLC >99.5%) Batch->Purity Content Assay (Mass Balance / qNMR) Batch->Content Volatiles Residual Solvents (TGA / GC) Batch->Volatiles CoA Certificate of Analysis (Release) ID->CoA Pass Purity->CoA Pass Fail Reprocess / Reject Purity->Fail <99.5% Content->CoA Pass Volatiles->CoA Pass

Figure 2: Decision tree for the qualification of the reference standard.

Mass Balance Calculation for Potency:



  • % Imp: Total organic impurities by HPLC.

  • % ROI: Residue on Ignition (Sulfated Ash).

  • % LOD: Loss on Drying (Water + Solvents).

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2] (2000). Guidelines for the preparation and maintenance of primary reference standards. [Link]

  • Veeprho Laboratories. Aniracetam Impurities and Related Compounds.[3] (2023). Identification of 1,4-bis(4-methoxybenzoyl)piperazine as a process impurity. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine derivatives. General synthesis and spectral properties of benzoyl piperazines.[1] [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines. (2013). Detailed analysis of rotameric behavior in N-acyl piperazines. [Link]

Sources

Scalable synthesis routes for bis-acylated piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Bis-Acylated Piperazine Derivatives


-diacylpiperazines.

Executive Summary & Strategic Analysis

Bis-acylated piperazine derivatives are critical pharmacophores in medicinal chemistry, serving as cores for PAF antagonists, calcium channel blockers, and HIV protease inhibitors. While academic synthesis often relies on expensive coupling agents (HATU/EDC) or tedious protection-deprotection cycles (Boc/Fmoc), these methods are economically unviable at the kilogram scale.

This guide details three scalable protocols designed for industrial robustness:

  • Route A (Symmetrical): Green Thermal Amidation (Boric Acid Catalysis).

  • Route B (Symmetrical): Biphasic Schotten-Baumann (High-Throughput).

  • Route C (Asymmetrical): Telescoped pH-Switch Synthesis (One-Pot).

Strategic Decision Matrix

The choice of route depends on the symmetry of the target and the sensitivity of the acyl donors.

RouteSelection Start Target Molecule Sym Symmetrical (R1 = R2) Start->Sym Asym Asymmetrical (R1 ≠ R2) Start->Asym GreenReq Green Chemistry Requirement? Sym->GreenReq RouteC Protocol C: Telescoped pH-Switch (Selective) Asym->RouteC Sequential Addition AcidSensitive Substrate Acid/Base Sensitive? RouteA Protocol A: Thermal Boric Acid (Green/Low Cost) AcidSensitive->RouteA Sensitive RouteB Protocol B: Schotten-Baumann (Fast/Robust) AcidSensitive->RouteB Stable (Acid Chlorides) GreenReq->AcidSensitive No GreenReq->RouteA Yes (Carboxylic Acids)

Figure 1: Decision tree for selecting the optimal synthesis pathway based on substrate properties and manufacturing constraints.

Protocol A: Green Thermal Amidation (Symmetrical)

Best for: Cost-sensitive, large-scale production of symmetrical derivatives using carboxylic acids (avoiding corrosive acid chlorides).

Mechanism: Boric acid acts as a Lewis acid catalyst, forming a mixed anhydride intermediate that activates the carboxylic acid for nucleophilic attack by the amine. This method generates water as the only byproduct.

Materials:

  • Piperazine (anhydrous)

  • Carboxylic Acid (2.2 equiv)

  • Boric Acid (

    
    , 5-10 mol%)
    
  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Protocol:

  • Charge: In a reactor fitted with a Dean-Stark trap and reflux condenser, charge Piperazine (1.0 equiv), Carboxylic Acid (2.2 equiv), and Boric Acid (10 mol%).

  • Solvent: Add Toluene (10 mL/g of piperazine).

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
    • Checkpoint: Reaction is complete when water evolution ceases (typically 6–12 hours).

  • Workup (Self-Purifying):

    • Cool the mixture to

      
      .
      
    • Add Ethanol (5 mL/g) to solubilize any unreacted acid/catalyst.

    • Cool slowly to

      
      . The bis-amide product typically crystallizes out.
      
  • Isolation: Filter the solid. Wash with cold ethanol/toluene (1:1).

  • Drying: Vacuum dry at

    
    .
    

Data Validation:

Parameter Acceptance Criteria Note
Yield > 85% Loss usually due to mother liquor solubility.
Atom Economy High Only water is lost.

| Impurity Profile | < 0.5% Mono-amide | Driven to completion by water removal. |

Protocol B: Biphasic Schotten-Baumann (Symmetrical)

Best for: High-throughput synthesis, heat-sensitive substrates, or when using Acid Chlorides.

Mechanism: Interfacial reaction where the organic phase contains the acyl chloride and the aqueous phase acts as a proton sink (Base). The immiscibility prevents hydrolysis of the acid chloride while allowing the amine (which partitions between phases) to react.[1]

Materials:

  • Piperazine[2][3][4][5][6][7][8][9][10][11]

  • Acyl Chloride (2.1 equiv)

  • Base: NaOH (2.5 equiv, 10% aqueous solution) or

    
    
    
  • Solvent: DCM or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

  • Dissolution: Dissolve Piperazine (1.0 equiv) in the aqueous base solution (NaOH, 2.5 equiv) in a jacketed reactor. Cool to

    
    .
    
  • Addition: Dissolve Acyl Chloride (2.1 equiv) in DCM (or 2-MeTHF). Add this solution dropwise to the aqueous amine mixture under vigorous stirring.

    • Critical Control: Maintain internal temperature

      
       to minimize hydrolysis of the acyl chloride.
      
  • Reaction: Warm to room temperature (

    
    ) and stir for 2 hours.
    
  • Quench & Separation: Stop stirring. Allow layers to separate.[12]

    • Observation: Bis-acylated piperazines often precipitate at the interface or in the organic layer.

    • If Solid: Filter the entire biphasic mixture; wash cake with water then heptane.

    • If Soluble: Separate organic layer, wash with 1M HCl (removes unreacted amine/mono-amide), then Brine. Dry over

      
       and concentrate.
      
  • Recrystallization: If necessary, recrystallize from EtOAc/Heptane.

Protocol C: Telescoped pH-Switch Synthesis (Asymmetrical)

Best for: Creating


-asymmetric derivatives (

) without isolating intermediates.

Scientific Grounding: Piperazine has two


 values (~9.8 and ~5.6). By controlling the pH or stoichiometry to form the monohydrochloride salt , we deactivate one nitrogen via protonation, allowing selective acylation of the free amine.

pH_Switch Pip Piperazine (Free Base) Acid Add 1.0 eq HCl (pH Control) Pip->Acid MonoSalt Piperazine·HCl (N1 Free, N4 Protonated) Acid->MonoSalt Step1 Step 1: Acylation Add R1-COCl (0.95 eq) MonoSalt->Step1 Intermed Mono-Acyl Piperazine·HCl Step1->Intermed Base Step 2: Neutralization Add excess Base (pH > 10) Intermed->Base FreeMono Mono-Acyl Piperazine (N4 Free) Base->FreeMono Step2 Step 3: Acylation Add R2-COCl (1.1 eq) FreeMono->Step2 Final Asymmetric Bis-Amide Step2->Final

Figure 2: The "pH-Switch" workflow utilizing differential protonation to achieve regioselectivity in a one-pot process.

Step-by-Step Protocol:

  • Selective Protonation:

    • Dissolve Piperazine (1.0 equiv) in Water (5 vol).

    • Add concentrated HCl (1.0 equiv) slowly.

    • Validation: Check pH.[6] Target pH 4.5–5.0. At this pH, the species distribution heavily favors the mono-cation (

      
      ).
      
  • Acylation 1 (The "Free" Amine):

    • Add DCM (5 vol) to create a biphasic system.

    • Add Acyl Chloride A (0.95 equiv) dropwise. Note: Use slight deficit to avoid bis-acylation.

    • Maintain pH ~4–5 by simultaneous addition of weak base (Acetate) if necessary, though the HCl generated usually buffers the salt form.

    • Stir for 1 hour.

  • The "Switch" (Neutralization):

    • Add NaOH (2.5 equiv) to the mixture. pH should spike to >10.

    • This deprotonates the N4 nitrogen of the mono-amide, making it nucleophilic.

  • Acylation 2:

    • Add Acyl Chloride B (1.1 equiv) dropwise.

    • Stir at room temperature for 2 hours.

  • Workup:

    • Separate phases.[9]

    • Wash Organic phase with 1M NaOH (removes Acyl Chloride B byproducts) and 1M HCl (removes any unreacted mono-species).

    • Concentrate to yield asymmetric product.

References

  • Tang, P. (2012). "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide." Organic Syntheses, 89, 432-437. Link

  • Schotten, C. (1884).[11] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[11] (Foundational reference for Schotten-Baumann conditions).

  • Delfino, C., et al. (2018).[13] "Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines." Journal of Organic Chemistry, 83, 15333-15346.[13] (Discusses oxidative routes and piperazine selectivity). Link

  • Verma, S. K., et al. (2010). "CDI Mediated Monoacylation of Symmetrical Diamines." Organic Letters, 12, 4232. (Alternative activation strategy). Link

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. (Context for solvent selection like 2-MeTHF). Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for 1,4-Bis(4-methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific chromatographic challenges associated with 1,4-Bis(4-methoxybenzoyl)piperazine (often encountered as a process-related impurity in the synthesis of Aniracetam or other nootropics).

Case ID: BMBP-Tailing-001 Status: Active Classification: Hydrophobic Bis-Amide / Process Impurity Applicable For: Process Chemists, Analytical Development (AD) Scientists

Executive Summary

The Core Issue: Users frequently misdiagnose peak tailing for 1,4-Bis(4-methoxybenzoyl)piperazine (BMBP) as a "silanol-base" interaction due to the "piperazine" nomenclature. The Reality: BMBP is a neutral, highly hydrophobic bis-amide . The nitrogen lone pairs are delocalized into the carbonyl groups, rendering the molecule non-basic at standard HPLC pH. Root Causes: Tailing is primarily caused by hydrophobic adsorption (solubility mismatch), hydrogen bonding with residual silanols (dipole-dipole), or column overload due to poor solubility in the mobile phase.

Module 1: The Chemistry of the Problem (Diagnostic)

Before adjusting your method, determine why the peak is tailing. This molecule behaves differently than its parent precursors (e.g., piperazine or p-anisic acid).

Q1: I added Triethylamine (TEA) to my mobile phase, but the tailing persists. Why?

A: TEA is a silanol blocker used primarily for cationic (basic) amines.

  • Mechanism: BMBP is a bis-amide. The amide bonds (

    
    ) withdraw electron density from the nitrogen.
    
  • Result: The molecule does not protonate significantly between pH 2.0 and 8.0. Therefore, there is no cation-exchange mechanism to suppress.

  • Correction: Stop focusing on pH modifiers for basicity. Focus on solubility and hydrogen bonding .

Q2: The peak looks sharp in the standard, but tails in the sample solution.

A: This indicates a Solvent Strength Mismatch .

  • Scenario: BMBP is highly insoluble in water. If you dissolve your sample in 100% THF or DMSO but inject it into a mobile phase that is 80% water (common for Aniracetam methods), the BMBP precipitates momentarily at the column head.

  • Result: This creates a "smear" or severe tailing as the solid slowly redissolves into the mobile phase.

  • Correction: Match the sample diluent to the initial mobile phase composition, or use a "sandwich" injection technique.

Module 2: Troubleshooting Logic (Step-by-Step)

Use the following decision tree to isolate the variable causing the tailing.

Troubleshooting Start Symptom: BMBP Peak Tailing CheckSolubility Check Solubility: Is Sample Diluent >20% stronger than Initial Mobile Phase? Start->CheckSolubility DiluentFix Fix: Dilute sample with Mobile Phase A CheckSolubility->DiluentFix Yes CheckColumn Check Column Type: Is it Type A Silica or Non-Endcapped? CheckSolubility->CheckColumn No ColumnFix Fix: Switch to High-Purity Type B, End-capped C18 CheckColumn->ColumnFix Yes CheckMP Check Mobile Phase: Is Organic % < 40%? CheckColumn->CheckMP No MPFix Fix: BMBP is hydrophobic. Increase Organic Modifier or use Gradient. CheckMP->MPFix Yes

Figure 1: Diagnostic logic flow for resolving neutral amide tailing.

Module 3: Optimized Method Parameters

Based on the physicochemical properties of BMBP (LogP > 2.5, Neutral), the following parameters are recommended to eliminate tailing.

Stationary Phase Selection

Do not use standard silica columns. The amide oxygens in BMBP are strong Hydrogen Bond Acceptors (HBA) and will interact with free silanols (


).
ParameterRecommendationScientific Rationale
Silica Type Type B (High Purity) Low metal content reduces chelation risks; high coverage reduces silanol activity.
Bonding C8 or C18 C18 provides better retention for this hydrophobic impurity, allowing it to separate from the polar parent drug.
End-capping Double/Triple End-capped Essential. Blocks residual silanols that H-bond with the amide carbonyls.
Pore Size 100 Å - 120 ÅStandard pore size is sufficient; the molecule is small (< 500 Da).
Mobile Phase Composition

BMBP requires high organic strength to elute symmetrically.

  • Buffer: 0.1% Phosphoric Acid or 10-20 mM Ammonium Acetate (pH 4.5).

    • Note: While pH doesn't ionize the molecule, acidic pH (2.5-3.0) suppresses the ionization of the silanols on the column, reducing H-bonding.[1]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.

    • Reason: ACN is aprotic. Methanol (protic) can compete for H-bonding sites but often results in broader peaks for amides due to solvation shell effects. ACN provides sharper peaks for rigid amides.

Recommended Gradient Protocol

If analyzing BMBP alongside Aniracetam (which is polar), an isocratic method will likely fail (BMBP will elute too late and broad).

Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) Flow: 1.0 mL/min Temp: 35°C (Elevated temperature improves mass transfer and symmetry).

Time (min)% Buffer (0.1% H3PO4)% AcetonitrileEvent
0.09010Elute Polar Parent (Aniracetam)
5.09010Isocratic hold
15.02080Ramp to elute Hydrophobic BMBP
20.02080Wash
21.09010Re-equilibrate

Module 4: Advanced Troubleshooting (FAQs)

Q: I see "Fronting" instead of Tailing. What does this mean?

A: Fronting in BMBP analysis is almost exclusively a sign of Solubility Overload . Because BMBP effectively aggregates in water, if you inject a high concentration in 100% ACN, the "plug" of solvent travels faster than the precipitating analyte, causing the peak to front.

  • Fix: Reduce injection volume to < 5 µL or dilute the sample with 50:50 Water:ACN.

Q: Can I use TFA (Trifluoroacetic acid)?

A: Yes. 0.05% TFA is excellent for this separation.

  • Benefit: TFA acts as an ion-pairing agent (though not needed for the neutral amide) and lowers pH to ~2.0, completely suppressing silanol activity.

  • Drawback: TFA absorbs UV at 210-220 nm. If you are detecting BMBP at low wavelengths, you may see baseline drift. (BMBP has strong UV absorbance at 254 nm due to the benzoyl groups, so TFA is usually safe).

Q: How do I confirm the peak is BMBP and not the Mono-amide?

A: The Mono-amide (1-(4-methoxybenzoyl)piperazine) has a free secondary amine.

  • Test: Run the method at pH 2.5 and pH 7.0.

  • Result: The Mono-amide will shift retention time significantly (protonated vs. neutral). The Bis-amide (BMBP) will have negligible retention shift because it remains neutral.

References & Validation Sources

  • Mechanism of Amide-Silanol Interactions:

    • Title: "Silanol interactions in reversed-phase liquid chromatography."

    • Source: Journal of Chromatography A.[2]

    • Context: Explains why neutral H-bond acceptors (like bis-amides) tail on acidic silanols.

    • URL:

  • Parent Molecule Methodology (Aniracetam):

    • Title: "Simultaneous determination of piracetam and its four impurities by RP-HPLC." (Analogous chemistry for Racetam family impurities).

    • Source: Journal of Chromatographic Science.

    • URL:

  • General Troubleshooting for Hydrophobic Impurities:

    • Title: "HPLC Tech Tip: Peak Tailing of Basic and Neutral Analytes."

    • Source: Phenomenex Technical Resources.

    • URL:

  • Chemical Structure Validation:

    • Title: "1,4-Bis(4-methoxybenzoyl)piperazine Compound Summary."

    • Source: PubChem.[3]

    • URL:

Disclaimer: This guide assumes the analyte is the specific Bis impurity. If the sample contains the Mono impurity (1-(4-methoxybenzoyl)piperazine), the chemistry changes to a Basic Amine profile, requiring different handling (e.g., high pH buffers or ion-pairing agents).

Sources

Minimizing formation of 1,4-Bis(4-methoxybenzoyl)piperazine in Aniracetam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniracetam Synthesis Optimization Subject: Troubleshooting & Minimizing 1,4-Bis(4-methoxybenzoyl)piperazine [CAS: 116435-87-1]

Part 1: Executive Summary & Diagnostic Logic

The "Impossible" Impurity As a Senior Application Scientist, the first thing I must address is the chemical anomaly of this specific impurity. In a standard Aniracetam synthesis (reaction of 2-pyrrolidinone with 4-methoxybenzoyl chloride), the formation of 1,4-Bis(4-methoxybenzoyl)piperazine is mechanistically impossible unless piperazine is present in your reaction matrix.[1][2]

Unlike common side reactions (such as the hydrolysis of anisoyl chloride to anisic acid or the ring-opening of 2-pyrrolidinone), the piperazine ring cannot spontaneously generate from a pyrrolidone precursor under acylation conditions.[1][2]

Therefore, this is not a reaction optimization issue; it is a contamination control issue.

The presence of this impurity indicates that Piperazine (or a piperazine derivative) is entering your system through one of three vectors:

  • Reagent Contamination: Impurities in the base (e.g., contaminated Triethylamine) or the 2-pyrrolidinone starting material.[2][3]

  • Reactor "Memory": Cross-contamination from previous batches of piperazine-based drugs (e.g., Sunifiram, Ampakines).[2][3]

  • Process Design Error: Intentional use of Piperazine as an acid scavenger (incorrect selection).[2][3]

Part 2: Root Cause Analysis & Mechanism

To solve this, we must visualize the competing pathways.[2][3] The impurity forms because 4-methoxybenzoyl chloride (p-Anisoyl Chloride) is an aggressive electrophile.[1][2][3] It will react with any nucleophilic amine present.[2][3] Piperazine, being a secondary diamine, reacts significantly faster than the lactam nitrogen of 2-pyrrolidinone.[2]

Reaction Pathway Diagram

Aniracetam_Impurity_Pathways AnisoylCl 4-Methoxybenzoyl Chloride Aniracetam Aniracetam (Target Product) AnisoylCl->Aniracetam Main Rxn Impurity 1,4-Bis(4-methoxybenzoyl) piperazine (Critical Impurity) AnisoylCl->Impurity Fast Side Rxn Pyrrolidone 2-Pyrrolidinone (Starting Material) Pyrrolidone->Aniracetam Piperazine Piperazine (CONTAMINANT) Piperazine->Impurity Base Base Catalyst (e.g., TEA) Base->Aniracetam

Figure 1: Competing reaction pathways.[3][4] The impurity pathway (Red) is driven by the presence of the contaminant Piperazine, which outcompetes the target reaction due to superior nucleophilicity.[1][2]

Part 3: Troubleshooting Guide & Protocols

Phase 1: Identification of the Source

Do not attempt to change temperature or stir rates yet.[2][3] You must identify the vector of contamination.[2][3]

Potential SourceProbabilityValidation Test
Base Catalyst HighIf you use recovered Triethylamine (TEA) or Pyridine, check for Piperazine traces via GC-MS.[1][3]
Reactor Cleaning HighIf your facility manufactures Piperazine-based nootropics (e.g., Sunifiram), swab the reactor walls and test for Piperazine.
2-Pyrrolidinone MediumLow-grade industrial 2-pyrrolidinone may contain amine byproducts.[1][2] Run a blank GC scan of the starting material.[2][3]
Solvent LowIf using recycled Toluene or DCM, verify the recycling stream does not share lines with piperazine processes.[2][3]
Phase 2: Remediation Protocol

Step 1: The "Spike" Confirmation (Control Experiment) To confirm the impurity's identity and origin, perform this small-scale test:

  • Dissolve 1.0g of 4-methoxybenzoyl chloride in 10mL DCM.

  • Add 50mg of Piperazine (intentional spike).[2][3]

  • Add 1.0mL TEA.

  • Stir for 10 minutes.

  • Compare the TLC/HPLC retention time of this product against your "Unknown Impurity."

    • Result: If they match, you have confirmed Piperazine is the culprit.[2][3]

Step 2: Purification (If the batch is already made) The impurity 1,4-Bis(4-methoxybenzoyl)piperazine is significantly less soluble in lower alcohols than Aniracetam due to its symmetric, bis-amide structure and lack of a polar lactam ring.[1][2]

  • Recrystallization Solvent: Ethanol or Isopropyl Alcohol (IPA).[2][3]

  • Method:

    • Dissolve crude Aniracetam in boiling Ethanol (approx. 1g/5mL).

    • Perform a Hot Filtration .[2][3] The bis-piperazine impurity often remains undissolved or precipitates first upon slight cooling.[2][3]

    • Cool filtrate slowly to 0-5°C to crystallize pure Aniracetam.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I prevent this impurity by lowering the reaction temperature? A: No. The reaction between an acid chloride and a secondary amine (piperazine) is extremely fast, even at 0°C. It has a lower activation energy than the reaction with 2-pyrrolidinone.[2] The only prevention is eliminating the piperazine source.[2][3]

Q2: I am using Piperazine as a base to soak up the HCl. Is this wrong? A: Yes, this is a critical error. Piperazine is a nucleophilic base.[2][3] It will not just act as a proton sponge; it will react with your starting material (Anisoyl Chloride) to form the impurity.[2][3] You must use a non-nucleophilic base (like Diisopropylethylamine/DIPEA) or a tertiary amine (Triethylamine) that cannot form an amide bond.[2][3]

Q3: Why does this impurity appear in my HPLC even at 99.9% starting material purity? A: Piperazine has a high molar absorptivity (two anisoyl chromophores).[3] Even 0.1% contamination in your starting material can look like a 1-2% impurity peak by UV area integration.[2][3] Furthermore, because piperazine has two active sites, 1 mole of piperazine consumes 2 moles of your expensive Anisoyl Chloride.[2]

Q4: Is this impurity toxic? A: While specific toxicity data for 1,4-Bis(4-methoxybenzoyl)piperazine is limited, it is structurally related to bioactive piperazines.[1][2] In a pharmaceutical context, it is an "Unknown Impurity" that must be identified and controlled below ICH Q3A limits (typically <0.10%).[2]

References & Authoritative Sources

  • Chemical Identity & Standards:

    • Title: 1,4-Bis(4-methoxybenzoyl)piperazine Reference Standard[1][2][5]

    • Source: LGC Standards / Mikromol[3]

    • Context: Verifies the existence and structure of the impurity for analytical comparison.[2][3]

  • Aniracetam Synthesis Methodology:

    • Title: Synthesis method of Aniracetam (Patent CN103819387A)[1][2]

    • Source: Google Patents[2][3]

    • URL:

    • Context: Describes the standard 2-pyrrolidinone + anisoyl chloride route, establishing the baseline chemistry where piperazine is absent.

  • Impurity Profiling:

    • Title: Aniracetam Impurities and Related Compounds[2][6][7][8][9]

    • Source: Veeprho Laboratories[3]

    • URL:[Link][1][3]

    • Context: Lists common process-related impurities, helping distinguish between standard side-reactions and contamination events.[1][2][3]

  • Reagent Data:

    • Title: 2-Pyrrolidinone Product Specification & Impurity Profile[1][2][3][10][11]

    • Source: Sigma-Aldrich[1][2][3]

    • Context: Provides specifications for the starting material to assist in vendor qualification.[2][3]

Sources

Technical Support Center: Troubleshooting Retention Time Shifts for Piperazine Impurities in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering retention time (RT) shifts when analyzing piperazine and its impurities. As a basic and highly polar compound, piperazine presents unique challenges in reversed-phase chromatography.[1] This resource provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common, easily addressable causes to more complex systematic problems.

Our philosophy is not just to provide solutions, but to empower you with the understanding of the underlying chromatographic principles. By grasping the "why" behind each troubleshooting step, you will be better equipped to develop robust and reproducible analytical methods.

Frequently Asked Questions (FAQs) & Initial Diagnosis

Unstable retention times are a common frustration in HPLC analysis.[2] They can manifest as a sudden jump, a gradual drift over several injections, or random fluctuations.[2][3] Before diving into extensive troubleshooting, it's crucial to differentiate between these behaviors as they often point to different root causes.

Q1: My retention times suddenly shifted between runs. What are the first things I should check?

A sudden, significant shift in retention time is often due to a simple error in the method setup.[3] Before investigating more complex issues, perform these initial checks:

  • Mobile Phase Composition: Verify that the correct mobile phase bottles are connected to the correct solvent lines.[4] Ensure the mobile phase was prepared correctly; improper mixing, especially when adding an organic solvent to an aqueous buffer, can lead to an incorrect solvent ratio and subsequent shifts in retention.[3]

  • Flow Rate: Confirm that the flow rate set in the method matches the intended value.[3] An accidental change in this parameter will directly and proportionally affect all retention times.

  • Column Temperature: Ensure the column oven is on and set to the correct temperature.[2] Temperature fluctuations can significantly impact retention, especially for ionizable compounds like piperazine.

  • Method Parameters: Double-check all other method parameters, such as the gradient profile and injection volume, to ensure they have not been inadvertently altered.[3][5]

Q2: I'm observing a gradual drift in retention times over a sequence of injections. What's the likely cause?

Gradual retention time drift often points to a progressive change within the chromatographic system. Here are the most common culprits:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially at the start of a new analytical campaign.[2] This is particularly true when using mobile phase additives like ion-pair reagents, which can take a considerable time to establish equilibrium with the stationary phase.[2] Insufficient re-equilibration time between gradient runs is also a frequent cause of drift.[6][7]

  • Mobile Phase Changes: Over time, the composition of the mobile phase can change. The more volatile organic component may selectively evaporate, leading to a gradual increase in retention times.[7] Changes in the pH of the mobile phase, due to absorption of atmospheric CO2 or loss of volatile acidic/basic modifiers, can also cause drift, especially for pH-sensitive compounds like piperazine.[8]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components on the column can lead to a drift in retention times.[2] Over hundreds or thousands of injections, normal column aging will also result in gradual retention shifts, often accompanied by an increase in backpressure and peak tailing.[9][10]

Q3: My retention times are fluctuating randomly. What should I investigate?

Random and unpredictable retention time shifts are often indicative of hardware issues or inconsistent sample preparation.

  • Pump Performance and Leaks: Air bubbles in the pump, faulty check valves, or worn pump seals can lead to an unstable flow rate and, consequently, fluctuating retention times.[7][10][11] A small, often unnoticeable leak in the system can also cause flow rate instability.[12]

  • Inconsistent Mobile Phase Mixing: For systems with online mixing, issues with the proportioning valves can result in an inconsistent mobile phase composition being delivered to the column.[7]

  • Sample Matrix Effects: If the sample matrix varies significantly between injections, it can lead to inconsistent interactions with the stationary phase and fluctuating retention times.[2][11]

In-Depth Troubleshooting Guides

If the initial checks do not resolve the issue, a more systematic approach is required. The following guides provide step-by-step protocols to diagnose and rectify more complex problems.

Guide 1: Diagnosing and Stabilizing Mobile Phase Issues

The mobile phase is a critical factor in controlling the retention of piperazine and its impurities, which are basic compounds sensitive to pH.[8][13]

The Causality: Piperazine has two secondary amine groups, making its ionization state highly dependent on the mobile phase pH.[1] At a pH well below its pKa values, piperazine will be protonated and positively charged. In reversed-phase chromatography, this ionized form is less hydrophobic and will have lower retention.[8] Conversely, at a higher pH, it will be in its neutral form, leading to increased retention.[8] Therefore, even minor pH fluctuations can cause significant retention time shifts.[14]

Troubleshooting Protocol:

  • pH Measurement and Buffer Selection:

    • Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[3]

    • Select a buffer with a pKa within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[3]

    • For robust methods, aim for a mobile phase pH that is at least 2 pH units away from the pKa of piperazine and its impurities.[8][14] This minimizes the impact of small pH variations on the ionization state and, therefore, on retention time.

  • Mobile Phase Preparation and Handling:

    • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or contamination.[10]

    • Keep mobile phase bottles tightly capped to minimize evaporation of the organic component and changes in pH.[7]

    • Thoroughly degas the mobile phase to prevent air bubbles from interfering with pump performance.[6]

  • System Purging:

    • Before starting an analysis, especially if the system was previously used with different mobile phases, purge all solvent lines with the correct mobile phase for your method.[4] This ensures that no residual solvents are present that could alter the mobile phase composition reaching the column.[4]

Data Presentation: Impact of pH on Piperazine Retention

Mobile Phase pHPredicted Ionization State of PiperazineExpected Retention Behavior
< pKa1Fully Protonated (Positively Charged)Low Retention
pKa1 - pKa2Mixture of Protonated SpeciesIntermediate and Sensitive to pH Changes
> pKa2NeutralHigh Retention
Guide 2: Addressing Column-Related Retention Time Shifts

The HPLC column is the heart of the separation, and its condition is paramount for reproducible results.

The Causality: Retention time drift can be caused by both chemical and physical changes to the column. Chemical changes include the slow loss of the bonded stationary phase (hydrolysis) or alteration of the surface chemistry due to strongly adsorbed sample components.[7][9] Physical changes can involve the settling of the packed bed, leading to void formation. Inadequate equilibration means the stationary phase surface has not reached a steady state with the mobile phase, leading to drifting retention, especially in the initial injections of a sequence.[15]

Troubleshooting Protocol:

  • Column Equilibration Verification:

    • Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[2]

    • For gradient methods, ensure the re-equilibration time at the end of each run is sufficient. To verify this, make several injections of a standard and observe if the retention time is stable. If it continues to shift, increase the re-equilibration time.[6]

  • Column Cleaning and Regeneration:

    • If column contamination is suspected due to increasing backpressure and shifting retention times, a column wash is necessary. The appropriate wash solvent depends on the nature of the contaminants but typically involves flushing with solvents of increasing strength. Consult the column manufacturer's guidelines for specific recommendations.

  • Evaluating Column Performance:

    • Periodically inject a standard mixture to monitor column performance (e.g., retention factor, peak shape, efficiency).[6] A significant deviation from the initial performance indicates column degradation, and the column may need to be replaced.[9]

Visualization: Column Equilibration Workflow

G start Start Analysis equilibrate Equilibrate Column (10-20 column volumes) start->equilibrate inject_std Inject Standard (3-5 times) equilibrate->inject_std check_rt RT Stable? inject_std->check_rt proceed Proceed with Sample Analysis check_rt->proceed Yes increase_eq Increase Equilibration Time check_rt->increase_eq No end End proceed->end increase_eq->equilibrate

Caption: Workflow for verifying adequate column equilibration.

Guide 3: Investigating HPLC System Hardware

Hardware malfunctions can be a more elusive source of retention time variability.

The Causality: The HPLC system's fluidic path, from the solvent reservoirs to the detector, must be functioning correctly to deliver a constant and precise flow of mobile phase. Issues with the pump, injector, or connections can disrupt this, leading to retention time shifts. Dwell volume, the volume between the point of mobile phase mixing and the head of the column, is a key system parameter in gradient chromatography.[16] Differences in dwell volume between HPLC systems can cause significant shifts in retention times when transferring a method, as it introduces an initial isocratic hold before the gradient reaches the column.[5][16][17][18]

Troubleshooting Protocol:

  • Flow Rate Accuracy Check:

    • If you suspect a flow rate issue, you can perform a simple diagnostic test by collecting the mobile phase from the column outlet into a graduated cylinder for a set period.[12] Calculate the flow rate and compare it to the method setpoint. Deviations may indicate a pump issue or a leak.

  • Systematic Leak Check:

    • Carefully inspect all fittings and connections for any signs of leakage. Even a very small leak can cause significant flow rate fluctuations.[12]

  • Understanding and Compensating for Dwell Volume:

    • Be aware of the dwell volume of your HPLC system, especially when transferring methods between different instruments.[5][16] Modern UHPLC systems generally have much smaller dwell volumes than older HPLC systems.[5]

    • To compensate for differences in dwell volume, you can introduce an isocratic hold at the beginning of the gradient program on the system with the smaller dwell volume.[5]

Visualization: Differentiating Hardware vs. Chemical Issues

G start Retention Time Shift Observed check_k Calculate Retention Factor (k) for multiple peaks start->check_k k_changed Retention Factor (k) Changed? check_k->k_changed chemical_issue Chemical Issue (Mobile Phase, Column) k_changed->chemical_issue Yes hardware_issue Hardware Issue (Flow Rate) k_changed->hardware_issue No

Caption: Diagnostic logic to distinguish between hardware and chemical causes of RT shifts.

Summary and Key Takeaways

Troubleshooting retention time shifts for piperazine impurities requires a logical and systematic approach. By starting with the most common and easily correctable issues and progressively moving to more complex hardware and method-related problems, you can efficiently identify and resolve the root cause. Remember that due to the basic nature of piperazine, careful control of mobile phase pH is paramount for achieving robust and reproducible separations.

References

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). [Source Not Available].
  • Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. (2022, February 28). Thermo Fisher Scientific.
  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.
  • Retention Shifts in HPLC. Element Lab Solutions.
  • What Factors Influence HPLC Retention Time Precision?. (2025, October 4). Altabrisa Group.
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015, May 20).
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). [Source Not Available].
  • HPLC Troubleshooting Guide. [Source Not Available].
  • LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek.
  • Troubleshooting Basics, Part III: Retention Problems. (2011, December 1).
  • Optimizing HPLC/UHPLC Systems. Shimadzu Scientific Instruments.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Video Notes LC Troubleshooting Series Retention Time Shifts. (2010). Agilent Technologies, Inc..
  • Exploring the Role of pH in HPLC Separ
  • Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer.
  • Gradient Elution, Part IV: Dwell-Volume Problems. (2020, November 11).
  • [Readers Insight] Retention Time Drifts: Why Do They Occur?. (2025, October 17).
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Control pH During Method Development for Better Chrom
  • Why do retention times drift for the first few injections of an HPLC method?. (2023, December 8). [Source Not Available].
  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies.

Sources

Stability of 1,4-Bis(4-methoxybenzoyl)piperazine under hydrolytic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 1,4-Bis(4-methoxybenzoyl)piperazine (also known as 1,4-Dianisoylpiperazine ; CAS: 116435-87-1). It addresses stability concerns, degradation pathways, and troubleshooting steps for hydrolytic conditions.

Part 1: Executive Summary & Chemical Identity

1,4-Bis(4-methoxybenzoyl)piperazine is a symmetrical bis-amide. Its stability is governed by the two benzamide linkages connecting the central piperazine ring to the p-anisoyl (4-methoxybenzoyl) groups.

While amides are generally stable at neutral pH, this compound is susceptible to hydrolysis under acidic or basic stress, leading to the cleavage of the amide bonds. The presence of the electron-donating methoxy group (


) on the phenyl ring modulates this reactivity, generally making the carbonyl carbon less electrophilic and the amide bond more resistant to nucleophilic attack compared to unsubstituted benzamides, yet it remains vulnerable to acid-catalyzed hydrolysis.
Chemical Structure & Properties
PropertyDetail
Chemical Name 1,4-Bis(4-methoxybenzoyl)piperazine
Synonyms 1,4-Dianisoylpiperazine; 1,4-Bis(p-anisoyl)piperazine
CAS Number 116435-87-1
Molecular Formula

Molecular Weight 354.40 g/mol
Functional Groups Tertiary Amide (x2), Aryl Ether (x2)
Lability Hydrolytically unstable in strong acid/base; Thermally stable < 100°C (neutral)

Part 2: Degradation Pathway (Visualized)

The primary degradation mechanism is the stepwise hydrolysis of the amide bonds. This process yields a mono-amide intermediate before fully degrading into piperazine and p-anisic acid.

Figure 1: Hydrolytic Degradation Pathway

G Parent 1,4-Bis(4-methoxybenzoyl)piperazine (Parent) Intermediate 1-(4-Methoxybenzoyl)piperazine (Mono-amide) Parent->Intermediate + H2O (Slow) Product1 4-Methoxybenzoic Acid (p-Anisic Acid) Parent->Product1 + H2O Intermediate->Product1 + H2O Product2 Piperazine (Free Base) Intermediate->Product2 + H2O (Fast)

Caption: Stepwise hydrolysis of 1,4-Bis(4-methoxybenzoyl)piperazine. The parent compound loses one anisoyl group to form the mono-amide, which subsequently degrades to piperazine and a second equivalent of p-anisic acid.

Part 3: Troubleshooting & FAQs

Q1: I observe an unknown peak eluting earlier than my main peak in Reverse-Phase HPLC. Is this a degradation product?

Diagnosis: Yes, this is highly likely. Explanation: The parent compound is a bis-amide and is relatively lipophilic (elutes late).

  • Degradant A (p-Anisic Acid): Significantly more polar, especially at pH > 4.5 (ionized). It will elute near the solvent front or much earlier than the parent.

  • Degradant B (Mono-amide): Contains a secondary amine (if protonated) or just one lipophilic benzoyl group. It will elute between the acid and the parent. Action: Inject a standard of 4-Methoxybenzoic acid (p-Anisic acid). If retention times match, hydrolysis has occurred.

Q2: My stock solution in DMSO precipitated after adding water/buffer. Is this instability?

Diagnosis: This is likely a solubility issue, not chemical instability. Explanation: 1,4-Bis(4-methoxybenzoyl)piperazine is poorly soluble in water due to its lack of ionizable groups and high lipophilicity. Adding aqueous buffer to a DMSO stock causes the compound to "crash out." Action:

  • Use a co-solvent system (e.g., 50% Acetonitrile/Water) for analysis.

  • If testing biological activity, ensure the final concentration is below the solubility limit (typically < 10-50 µM in aqueous media).

Q3: Can I heat this compound to solubilize it?

Diagnosis: Proceed with caution. Explanation:

  • Neutral pH: Heating to 60-80°C for short periods (< 1 hour) is generally safe.

  • Acidic/Basic pH: Heating will drastically accelerate hydrolysis. Early literature indicates that refluxing in HCl is used specifically to destroy this molecule to analyze its components. Action: Avoid heating above 40°C if the pH is < 3 or > 9.

Q4: Why does the degradation rate seem slower than expected for a benzamide?

Diagnosis: Electronic effects. Explanation: The p-methoxy group is an Electron Donating Group (EDG) . By donating electron density into the benzene ring and subsequently the carbonyl carbon (via resonance), it renders the carbonyl carbon less electrophilic.

  • Consequence: It is less susceptible to nucleophilic attack (by water/hydroxide) compared to unsubstituted benzoylpiperazine or nitro-benzoyl derivatives.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Hydrolysis)

Use this protocol to determine the specific half-life (


) in your buffer system.

Materials:

  • 1 mg/mL stock solution of 1,4-Bis(4-methoxybenzoyl)piperazine in Acetonitrile (ACN).

  • 0.1 N HCl (Acid stress).[1]

  • 0.1 N NaOH (Base stress).[1]

  • Phosphate Buffer pH 7.4 (Neutral control).

Workflow:

  • Preparation: Aliquot the stock solution into three glass vials.

  • Dilution: Dilute 1:10 with the respective stress media (Final solvent: 10% ACN / 90% Stress Media).

  • Incubation:

    • Acid/Base: Incubate at 60°C for 4-24 hours.

    • Neutral: Incubate at 60°C for 24-48 hours.

  • Quenching: Neutralize Acid samples with equal vol. NaOH; neutralize Base samples with equal vol. HCl.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: HPLC Method for Stability Monitoring

Standard generic method for separating the parent from degradants.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring absorption)
Expected Elution p-Anisic Acid (Early) < Mono-amide (Mid) < Parent (Late)

Part 5: References

  • Chemical Identity & Structure:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576629, 1,4-Bis(4-methoxybenzoyl)piperazine. Retrieved from [Link]

  • Hydrolytic Behavior of Piperazine Amides:

    • Baltzly, R., et al. (1944). The Preparation of N-Substituted Piperazines. Journal of the American Chemical Society.[2] (Establishes the stability profile of benzoylpiperazines and cleavage conditions).

    • Note on Synthesis/Degradation: Early characterization of "1,4-Dianisoylpiperazine" confirmed hydrolysis requires refluxing hydrochloric acid, indicating moderate stability at room temperature.

  • Aniracetam Impurity Context:

    • Veeprho Laboratories. Aniracetam Impurities and Related Compounds. Retrieved from [Link] (Validates the presence of methoxybenzoyl-related impurities in pyrrolidinone/piperazine synthesis).

Sources

Technical Support Center: Thermal Preservation of 1,4-Bis(4-methoxybenzoyl)piperazine (BMBP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Prevention of Thermal Degradation During Drying Processes

Executive Summary

You are likely encountering stability issues with 1,4-Bis(4-methoxybenzoyl)piperazine (BMBP) , a common intermediate or impurity associated with the synthesis of Aniracetam and related nootropics. While the piperazine diamide structure is theoretically robust, it exhibits specific vulnerabilities during the drying unit operation—specifically acid-catalyzed hydrolysis and oxidative discoloration .

This guide bypasses generic advice to focus on the chemical causality of degradation. Successful drying is not just about heat application; it is about managing the thermal budget in relation to the pH of the wet cake.

Module 1: The Degradation Mechanism (The "Why")

Before adjusting your oven, you must understand the chemistry occurring inside it.[1] BMBP degradation is rarely purely thermal; it is thermochemical .[1][2]

1. The Hydrolysis Trap

The primary degradation pathway is the cleavage of the amide bond. This is not spontaneous at room temperature but accelerates exponentially under drying conditions if the "Wet Cake" is not pH-neutral.[1][2]

  • Mechanism: Residual acid (e.g., HCl from an acid chloride synthesis route) protonates the carbonyl oxygen, making the amide carbon susceptible to nucleophilic attack by residual water.

  • Result: The molecule cleaves into p-Anisic Acid (4-methoxybenzoic acid) and 1-(4-methoxybenzoyl)piperazine (Mono-amide).[1][2]

  • Detection: Appearance of new peaks in HPLC at lower retention times (more polar species) and a depression in melting point.

2. Oxidative Discoloration

The methoxy (-OCH₃) group on the benzene ring is electron-donating, activating the ring. While stable, prolonged exposure to high heat (>80°C) in the presence of oxygen can lead to the formation of quinoid structures, causing the white powder to turn yellow or pink .

Module 2: Troubleshooting Guide (Q&A)
Q1: "My BMBP analytical standard is white, but the dried batch is pale yellow. Is this acceptable?"

Diagnosis: Thermal Oxidation or Metal Contamination.[1][2] Technical Insight: The yellowing indicates the formation of trace oxidative byproducts, likely quinones, or the complexation of the piperazine ring with trace metals (Fe/Cu) from the reactor. Corrective Action:

  • Check Atmosphere: Are you drying in a convection oven? Switch to a Vacuum Oven immediately to exclude oxygen.

  • Temperature Limit: Do not exceed 60°C . The Arrhenius rate for oxidation doubles roughly every 10°C.[1][2]

  • Inert Purge: Backfill the vacuum oven with Nitrogen (

    
    ), not air, during cooling cycles.[1]
    
Q2: "HPLC shows 0.5% p-Anisic acid before drying, but 2.0% after drying. Why is the impurity growing?"

Diagnosis: In-situ Acid Hydrolysis.[1][2] Technical Insight: Your wet cake contains residual acid and water.[1][2] Heating this mixture creates a "pressure cooker" effect inside the crystal lattice before the water evaporates.[1] You are essentially running a hydrolysis reaction in your dryer.[1][2] Corrective Action:

  • The pH Check: Slurry 1g of your wet cake in 10mL neutral water. Measure pH. If pH < 5.0, STOP .[1][2]

  • Remediation: Re-wash the cake with a 5% Sodium Bicarbonate (

    
    ) solution followed by water until the filtrate is neutral (pH 6-7).
    
  • Drying: Once neutral, the amide bond is stable up to significantly higher temperatures.[1][2]

Q3: "The material forms a hard crust and stays wet inside.[1][2] Crushing it reveals solvent smell."

Diagnosis: Case Hardening.[1][2] Technical Insight: Rapid surface drying seals the pores of the solid, trapping solvent/water inside. Continued heating to remove this trapped solvent stresses the molecule thermally without evaporative cooling.[1][2] Corrective Action:

  • Ramp Rate: Do not set the oven directly to the setpoint. Use a ramp: Ambient

    
     30°C (hold 2h) 
    
    
    
    45°C (hold 2h)
    
    
    Final Temp.
  • Agitation: If using a static tray dryer, manually turn the cake every 2 hours. Ideally, switch to a Rotary Cone Vacuum Dryer (RCVD) for larger batches.[1]

Module 3: Visualizing the Degradation Pathway

The following diagram maps the critical failure points during the drying workflow.

BMBP_Degradation_Logic WetCake Wet Cake (BMBP + Solvent + H2O) pH_Check Decision: pH Check WetCake->pH_Check Acidic Acidic (pH < 5) pH_Check->Acidic Fail Neutral Neutral (pH 6-8) pH_Check->Neutral Pass Hydrolysis High Risk: Acid-Catalyzed Hydrolysis (Formation of p-Anisic Acid) Acidic->Hydrolysis Heat Applied Wash Action: Wash with NaHCO3/Water Acidic->Wash Corrective Action Drying Vacuum Drying Process (T < 60°C, < 50 mbar) Neutral->Drying FinalProduct Stable, White BMBP Powder Wash->pH_Check Re-test Oxidation Risk: Oxidative Discoloration (If Air Present > 60°C) Drying->Oxidation Leak/No Vacuum Drying->FinalProduct Correct Parameters

Caption: Workflow logic for preventing chemical degradation. Note that pH control is the gatekeeper before heat is applied.

Module 4: Validated Drying Protocol (SOP)

Objective: Dry BMBP to LOD < 0.5% without increasing impurity profile.

ParameterSpecificationRationale
Equipment Vacuum Oven (Static) or RCVDVacuum lowers the boiling point of water, allowing removal at temps below the degradation threshold.[2]
Vacuum Level < 50 mbar (Absolute)Essential to facilitate sublimation/evaporation at low T.
Temperature 45°C – 55°C Critical Limit. Do not exceed 60°C. Amide stability correlates inversely with T in the presence of moisture.[2]
Pre-Check Filtrate pH 6.0 – 8.0Ensures no acid catalyst is present to drive hydrolysis.[1][2]
Inert Gas Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Use for breaking vacuum.[1] Prevents oxidation of the methoxy-benzyl moiety.[1][2]
Duration 12 - 24 HoursDependent on cake depth.[1][2] Tray depth should not exceed 2 cm.[1][2]

Step-by-Step:

  • Isolation: Filter the precipitated BMBP.[1][2][3]

  • Neutralization Wash: Wash the cake with water.[1][2] Test the filtrate pH. If acidic, wash with dilute bicarbonate, then water again until neutral.[1]

  • Loading: Spread wet cake on trays (max depth 2 cm).

  • Vacuum Phase: Pull vacuum to < 50 mbar before heating. This removes bulk surface water via flash evaporation (evaporative cooling protects the solid).[1][2]

  • Heating Phase: Ramp temperature to 45°C over 1 hour.

  • Monitoring: Monitor vacuum gauge. A spike in pressure indicates solvent evolution.[1][2] Maintain until pressure stabilizes at baseline.

  • Cool Down: Turn off heat. Allow to cool to < 30°C under vacuum.

  • Harvest: Break vacuum with Nitrogen. Package immediately to prevent moisture re-absorption (hygroscopicity check required).[1][2]

References
  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Establishes the fundamental kinetics of amide hydrolysis in wet solid states).

  • Giron, D. (2002).[1][2] "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry. (methodologies for detecting thermal degradation).[1]

  • Freeman, S. A., & Rochelle, G. T. (2011).[1][4] "Thermal degradation of piperazine and its structural analogs." Energy Procedia. (Provides specific degradation data on the piperazine ring stability and ring-opening mechanisms).

  • Sigma-Aldrich. (2024).[1][2] "Safety Data Sheet: 1-(4-Methoxybenzoyl)piperazine." (Used for analog chemical safety and stability data).

Sources

Validation & Comparative

Establishing Relative Response Factors (RRF) for Aniracetam Impurities: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Aniracetam (N-anisoyl-2-pyrrolidinone), reliance on "Area Percent" normalization is a critical error that leads to mass balance failure. The molecule degrades into two primary moieties with vastly different chromophoric properties: p-Anisic acid (highly UV-active) and 2-Pyrrolidone (UV-transparent >220 nm).

This guide details the derivation of Relative Response Factors (RRF) to correct for these discrepancies. We compare the Linearity Slope Method (Gold Standard) against Single-Point Calibration and NMR-based Orthogonal Validation , demonstrating why the Slope Method is the only compliant pathway for ICH Q3A/B reporting.

Part 1: The Chromophoric Challenge

Aniracetam is a racetam derivative comprised of a pyrrolidone ring acylated with an anisoyl group.[1] The integrity of your impurity profiling hinges on understanding how these moieties absorb light.

The Degradation Pathway & Chromophore Loss

When Aniracetam hydrolyzes, it cleaves into two distinct impurities. The "Anisoyl" group acts as a strong chromophore (UV max ~250-280 nm), while the "Pyrrolidone" ring has weak end-absorption (UV max <200 nm).

Implication: If you analyze at 254 nm without an RRF, 2-Pyrrolidone will be virtually invisible , leading to a false "pass" on purity results.

Visualization: Degradation & Chromophore Tracking

Aniracetam_Degradation Aniracetam Aniracetam API (Strong UV @ 254nm) Hydrolysis Hydrolytic Cleavage (Acid/Base Catalyzed) Aniracetam->Hydrolysis pAnisic Impurity A: p-Anisic Acid (Retains Anisoyl Group) High UV Response Hydrolysis->pAnisic  Cleavage Product 1 Pyrrolidone Impurity B: 2-Pyrrolidone (Loss of Anisoyl Group) Negligible UV @ 254nm Hydrolysis->Pyrrolidone  Cleavage Product 2

Figure 1: Hydrolytic degradation of Aniracetam.[2][3][4][5] Note the separation of the UV-active Anisoyl group from the UV-inactive Pyrrolidone ring.

Part 2: Comparative Methodology

We evaluated three approaches to establishing RRFs. The Slope Method is the recommended approach for regulatory filings (NDA/ANDA).

Method A: The Linear Slope Method (Gold Standard)

This method derives RRF from the ratio of the slopes of the linearity curves of the impurity and the API. It cancels out intercept errors and concentration biases.

  • Formula:

    
    
    
  • Pros: Robust, ICH-compliant, accounts for detector linearity.

  • Cons: Requires authentic impurity standards.

Method B: Single-Point Calibration

Calculates RRF based on a single concentration point.

  • Formula:

    
    
    
  • Risk: Highly susceptible to weighing errors and non-linear detector response at low concentrations (LOQ levels).

Method C: qNMR (Orthogonal Validation)

Uses Quantitative NMR (Proton) to determine the absolute molar ratio of impurities in a degraded sample, independent of UV extinction coefficients.

  • Role: Used to validate the UV-derived RRF values, ensuring the "True Value" is known.

Part 3: Experimental Protocol (Slope Method)

HPLC Conditions

To establish accurate RRFs, the chromatographic separation must be robust. The following conditions separate the polar 2-Pyrrolidone (early eluting) from the non-polar Aniracetam.

ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard stationary phase for polar/non-polar separation.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of p-Anisic acid (pKa ~4.5), improving retention.
Mobile Phase B AcetonitrileStrong solvent for eluting the API.
Gradient 5% B to 60% B over 20 minRetains 2-Pyrrolidone early; elutes Aniracetam late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detector PDA (210 nm & 254 nm) Crucial: 210 nm is required to detect 2-Pyrrolidone.
Workflow for RRF Determination

RRF_Workflow Start Start: RRF Determination Prep Prepare Stock Solutions (API & Impurities A, B, C) Start->Prep Dilution Prepare 5-Point Linearity Series (Range: LOQ to 150% of Limit) Prep->Dilution Inject Inject into HPLC (Triplicate Injections) Dilution->Inject Plot Plot Area vs. Concentration Calculate Slope (m) for each Inject->Plot Calc Calculate RRF (Slope_Imp / Slope_API) Plot->Calc Verify Verify against qNMR (Optional but Recommended) Calc->Verify

Figure 2: Step-by-step workflow for establishing robust Relative Response Factors.

Calculation Logic (Self-Validating Step)

To ensure the RRF is correct, perform a "Recovery Check":

  • Prepare a mixed standard with known concentrations of API and Impurity.

  • Calculate the impurity amount using the derived RRF.[7][8]

  • Validation Criteria: The calculated amount must be within 95-105% of the known weighed amount.

Part 4: Representative Data & Analysis

The following data illustrates the massive disparity in response factors for Aniracetam impurities, emphasizing the need for wavelength-specific RRFs.

Note: Values below are representative of typical experimental outcomes on a standard C18/PDA system. Actual values must be determined on your specific instrument.

Table 1: Slope Data & RRF Calculation (at 220 nm)
ComponentLinearity Range (µg/mL)Slope (Area/Conc)

RRF (vs API)Correction Factor (1/RRF)
Aniracetam (API) 0.5 - 50.045,2000.99981.00 1.00
Impurity A (p-Anisic Acid)0.5 - 50.058,7600.99961.30 0.77
Impurity B (2-Pyrrolidone)0.5 - 50.04,5200.99910.10 10.00
Impurity C (N-Anisoyl-GABA)0.5 - 50.042,9400.99950.95 1.05
Analysis of the Data[1][3][5][6][7][8][9][10][11][12][13][14]
  • Impurity A (p-Anisic Acid): The RRF is > 1.0. This is because the free acid form often has a higher molar absorptivity or sharper peak shape than the amide-bound anisoyl group in the API. If you ignore RRF, you will overestimate this impurity.

  • Impurity B (2-Pyrrolidone): The RRF is 0.10. This is the critical finding. The pyrrolidone ring absorbs very poorly compared to the API.

    • Without RRF: A peak area of 1000 would be calculated as 0.02% impurity.

    • With RRF (CF = 10): That same peak area represents 0.20% impurity.

    • Consequence: Failing to use this RRF could result in releasing a batch that actually fails ICH Q3A limits.

Part 5: Authoritative Grounding & References

Regulatory Compliance[15][16]
  • USP <621> Chromatography: Defines RRF as the ratio of the responses of equal amounts of the impurity and the drug substance.

  • ICH Q3A(R2): Requires reporting of impurities above 0.05%.[9] Accurate RRFs are mandatory to ensure reported values meet this threshold.

  • EP Monograph 2034: Specifies that if an impurity standard is not available, a correction factor must be applied if the response factor differs significantly (e.g., outside 0.8–1.2).

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[10][11] (2006).[12][11] Available at: [Link]

  • European Pharmacopoeia (Ph.[13][14] Eur.). Monograph 2034: Substances for Pharmaceutical Use.[9] (2023).[8] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2196, Aniracetam. Available at: [Link]

  • G.A. Shabir.Validation of High-Performance Liquid Chromatography Methods for Pharmaceutical Analysis. Journal of Chromatography A. (2003).

Sources

An Inter-laboratory Comparison of Analytical Methods for the Quantification of 1,4-Bis(4-methoxybenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

Introduction: The Imperative for Analytical Harmony

1,4-Bis(4-methoxybenzoyl)piperazine is a molecule of interest due to the presence of two methoxybenzoyl groups attached to a central piperazine ring. The accurate quantification of this compound is critical for its potential use in various applications, from quality control in synthesis to pharmacokinetic studies.[1][2][3][4] However, the choice of analytical method can significantly influence the results obtained. An inter-laboratory comparison, also known as a proficiency test or round-robin study, is the gold standard for assessing the reproducibility and reliability of an analytical method across different laboratories.[5][6]

The primary goal of such a study is to identify and quantify the sources of variability in an analytical measurement process. This guide will delve into the practical aspects of designing and executing an inter-laboratory study, focusing on two powerful analytical techniques. The principles discussed herein are grounded in internationally recognized standards, such as ISO 5725, which provides a framework for evaluating the accuracy (trueness and precision) of measurement methods.[7][8][9][10]

Designing the Inter-laboratory Study

A successful inter-laboratory comparison hinges on meticulous planning and a clear understanding of the study's objectives. The workflow can be visualized as a multi-stage process, from the preparation of a homogenous test material to the statistical analysis of the data from participating laboratories.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation P1 Synthesis & Purification of 1,4-Bis(4-methoxybenzoyl)piperazine P2 Preparation of Homogenous Bulk Test Material P1->P2 P3 Packaging & Blind-Labeling of Aliquots P2->P3 P4 Distribution to Participating Laboratories P3->P4 A1 Laboratories Perform Assays (HPLC-UV & LC-MS/MS) P4->A1 A2 Adherence to Provided Standard Operating Procedures (SOPs) A1->A2 A3 System Suitability Tests (SST) Performed and Documented A1->A3 D1 Data Collection by Coordinating Laboratory A1->D1 D2 Statistical Analysis (e.g., ISO 5725) D1->D2 D3 Identification of Outliers D2->D3 D4 Calculation of Repeatability (r) & Reproducibility (R) D3->D4

Caption: Workflow for the inter-laboratory comparison study.

Key Considerations for Study Design:

  • Test Material: A single, large, and homogenous batch of 1,4-Bis(4-methoxybenzoyl)piperazine must be prepared and characterized to ensure all participating laboratories are analyzing identical material.

  • Number of Laboratories: A sufficient number of laboratories (typically 8-15) should be recruited to provide a statistically significant evaluation of the method's reproducibility.[6]

  • Clear Protocols: Detailed, unambiguous Standard Operating Procedures (SOPs) for each analytical method must be provided to all participants.

  • Reporting Requirements: A standardized format for reporting results, including raw data, chromatograms, and system suitability parameters, is essential for consistent data analysis.

Comparative Analytical Methodologies

The choice of an analytical method is often a balance between performance, cost, and accessibility. Here, we compare a widely available technique (HPLC-UV) with a more sensitive and specific method (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11][12][13] The methoxybenzoyl chromophores in the target molecule allow for its detection and quantification using a UV detector. This method is robust, cost-effective, and widely used in quality control settings.[13]

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1,4-Bis(4-methoxybenzoyl)piperazine reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

    • Accurately weigh the test sample and dissolve it in the same diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the benzoyl group).

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of a mid-range calibration standard (e.g., 20 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0. These criteria ensure the chromatographic system is performing adequately.[14][15][16]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the test samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[17][18][19] This technique is the gold standard for trace-level quantification in complex matrices.[20] It offers superior specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC-UV method, potentially at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the technique.

    • Sample preparation may require an additional clean-up step, such as solid-phase extraction (SPE), if the matrix is complex.

  • LC-MS/MS Conditions:

    • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: Similar to the HPLC-UV method, but potentially with a lower flow rate (e.g., 0.4 mL/min) and a smaller particle size column for better separation.

    • MS Conditions:

      • Ionization Mode: Positive ESI.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: The protonated molecule [M+H]⁺ of 1,4-Bis(4-methoxybenzoyl)piperazine.

      • Product Ion: A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion. These transitions would need to be optimized during method development.

      • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • System Suitability Testing (SST):

    • Perform replicate injections of a standard to ensure consistent retention time and peak area.

    • Acceptance Criteria: %RSD for peak area ≤ 15%. The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) versus concentration.

    • Use a weighted linear regression (e.g., 1/x²) for improved accuracy at the lower end of the calibration range.

Data Presentation and Statistical Analysis

To objectively compare the performance of the methods across different laboratories, the results should be compiled into a clear and concise table. The statistical analysis should follow the principles of ISO 5725 to determine the repeatability and reproducibility of each method.

Table 1: Hypothetical Inter-laboratory Comparison Results for the Assay of 1,4-Bis(4-methoxybenzoyl)piperazine (Assigned Value = 99.50 %w/w)

LaboratoryHPLC-UV Result (%w/w)LC-MS/MS Result (%w/w)
Lab 199.4599.52
Lab 298.9099.48
Lab 3100.1099.60
Lab 499.8599.55
Lab 599.2099.45
Lab 698.7599.38
Lab 7100.3599.65
Lab 899.6099.50
Mean 99.53 99.52
Std. Dev. 0.59 0.09
%RSD 0.59% 0.09%

Statistical Evaluation:

The core of the inter-laboratory comparison is the calculation of two key precision metrics:[7][21]

  • Repeatability (r): The variation in measurements taken by a single laboratory under the same conditions.

  • Reproducibility (R): The variation in measurements arising when the analysis is performed by different laboratories.

Statistical tests, such as Cochran's and Grubbs' tests, should be used to identify and handle any outlier data points before calculating the final precision estimates.[7]

G cluster_data Data from N Laboratories cluster_analysis Statistical Analysis (per ISO 5725) cluster_results Performance Metrics Data Raw Data (Concentration Values) Outlier Outlier Tests (Cochran's, Grubbs') Data->Outlier Mean Calculate Overall Mean Outlier->Mean Variance Calculate Intra-lab (Repeatability) and Inter-lab (Reproducibility) Variance Outlier->Variance Repeatability Repeatability Limit (r) Variance->Repeatability Reproducibility Reproducibility Limit (R) Variance->Reproducibility

Caption: Statistical analysis workflow for inter-laboratory data.

Discussion and Recommendations

Based on the hypothetical data in Table 1, the LC-MS/MS method demonstrates superior inter-laboratory precision (lower %RSD) compared to the HPLC-UV method. This is expected due to the higher selectivity of mass spectrometric detection, which is less susceptible to interferences from minor impurities or matrix effects.

Causality behind Experimental Choices:

  • Choice of C18 Column: C18 is a versatile stationary phase suitable for retaining non-polar to moderately polar compounds like 1,4-Bis(4-methoxybenzoyl)piperazine.

  • Acetonitrile as Organic Modifier: Acetonitrile is favored over methanol in many applications due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is beneficial for UV detection.

  • Positive ESI for LC-MS/MS: The piperazine nitrogen atoms are basic and readily accept a proton, making positive electrospray ionization an efficient method for generating the precursor ion [M+H]⁺.

Recommendations:

  • For routine quality control where high throughput and lower cost are priorities, the HPLC-UV method , once properly validated, is a suitable choice.

  • For applications requiring the highest level of accuracy, sensitivity, and specificity, such as the analysis of low-level impurities or quantification in biological matrices, the LC-MS/MS method is strongly recommended.

Conclusion

This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for 1,4-Bis(4-methoxybenzoyl)piperazine. By systematically comparing HPLC-UV and LC-MS/MS, laboratories can make informed decisions about which method is most appropriate for their specific needs. Adherence to established guidelines like ISO 5725 is crucial for ensuring the statistical validity of the comparison. Ultimately, a well-executed inter-laboratory study fosters confidence in analytical data, which is essential for advancing scientific research and ensuring the quality of pharmaceutical products.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

  • ISO 5725 Definition Of Accuracy | Innovation.world. Innovation.world. [Link]

  • Development and Validation of a Novel HPLC-UV Method for the Quantification of Hyaluronic Acid in Anti-Aging Creams. Methods and Objects of Chemical Analysis. [Link]

  • ISO 5725: Measurement Accuracy Standards. Scribd. [Link]

  • ISO 5725-1:2023 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. iTeh Standards. [Link]

  • ISO 5725-2:2025 – Accuracy Method For Repeatability. The ANSI Blog. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. [Link]

  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. MDPI. [Link]

  • USP and EP Criteria for System Suitability Parameters. Pharma Validation. [Link]

  • Development and validation of an HPLC-UV method for determination of synthetic food colorants. ResearchGate. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. PMC. [Link]

  • System suitability Requirements for a USP HPLC Method. Alliance Pharma. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Identification of In-Process Organic Compounds using LCMS. Resolve Mass. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. ResearchGate. [Link]

  • System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. LCGC North America. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Emirates International Accreditation Centre. [Link]

  • Interlaboratory comparisons. European Commission. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

Sources

Comparing synthetic impurities in generic vs. brand Aniracetam

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Synthetic Impurity Profiles: Reference Standard vs. Commercial Generic Aniracetam

Executive Summary This guide provides a technical comparison between pharmaceutical-grade Reference Standards (RS) of Aniracetam and commercially available "grey market" generic bulk powders. Using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), we analyze the impurity profiles governed by the Schotten-Baumann synthesis route.

Key Findings:

  • Hydrolytic Instability: Generic samples frequently exhibit elevated levels of 4-methoxybenzoic acid (p-anisic acid) due to inadequate moisture control during post-synthesis processing.

  • Process Intermediates: Incomplete cyclization in generic batches often leaves residual N-anisoyl-GABA, a ring-open impurity.

  • Genotoxic Potential: While Aniracetam itself is non-mutagenic, the presence of secondary amine precursors (2-pyrrolidone) raises theoretical concerns for nitrosamine formation (e.g., N-nitroso-2-pyrrolidone) if manufacturing water quality is not strictly controlled (ICH M7 compliance).

Part 1: The Chemical Context (Synthesis & Impurity Origins)

To understand the impurity profile, one must understand the synthesis. Aniracetam (1-[(4-methoxyphenyl)carbonyl]-2-pyrrolidinone) is typically synthesized via the N-acylation of 2-pyrrolidone with 4-methoxybenzoyl chloride (p-anisoyl chloride) in the presence of a base (e.g., triethylamine).

The Impurity Cascade:

  • Hydrolysis (Major Pathway): The imide bond in Aniracetam is susceptible to moisture, cleaving back into 4-methoxybenzoic acid and 2-pyrrolidone.

  • Incomplete Reaction: Failure to fully cyclize or wash the product results in N-anisoyl-GABA (4-[(4-methoxybenzoyl)amino]butanoic acid).

  • Dimerization: Side reactions can form 4-(2-Oxopyrrolidine-1-carbonyl)phenyl 4-methoxybenzoate.

Figure 1: Synthesis and Degradation Pathways of Aniracetam

AniracetamSynthesis Start1 p-Anisoyl Chloride Intermediate Reaction Matrix (Base Catalyzed) Start1->Intermediate Start2 2-Pyrrolidone Start2->Intermediate Product ANIRACETAM (Target API) Intermediate->Product Cyclization Impurity3 Impurity C: Residual Solvents (Toluene/DCM) Intermediate->Impurity3 Poor Drying Impurity1 Impurity A: 4-Methoxybenzoic Acid (Hydrolysis) Product->Impurity1 Moisture/H+ Impurity2 Impurity B: N-Anisoyl-GABA (Ring Opening) Product->Impurity2 Base Hydrolysis

Caption: Figure 1. Chemical synthesis of Aniracetam showing the origin of key impurities (Red) from precursors (Blue) and degradation pathways.

Part 2: Experimental Methodology

This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity analysis (checking if a single peak contains overlapping compounds), while MS confirms the identity of degradants.

Protocol 1: HPLC-DAD Stability-Indicating Method

  • Objective: Quantify Aniracetam and separate it from p-anisic acid and 2-pyrrolidone.

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.01M Potassium Dihydrogen Phosphate (pH 3.0).[1]

    • B: Acetonitrile (HPLC Grade).

    • Gradient: 80:20 (A:B) to 20:80 over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Aniracetam max) and 254 nm (Impurity screening).

  • System Suitability (SST) Criteria:

    • Resolution (

      
      ) between Aniracetam and p-anisic acid > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.[2]
      

Protocol 2: LC-MS/MS for Nitrosamine Screening (ICH M7)

  • Objective: Detect trace N-nitroso-2-pyrrolidone (theoretical risk in generic bulk processed with nitrite-contaminated water).

  • Ionization: ESI Positive Mode.

  • MRM Transition: Monitor specific parent->daughter ion transitions for pyrrolidone ring fragments.

Figure 2: Analytical Workflow

AnalyticalWorkflow Sample Sample Preparation (1mg/mL in MeOH:H2O) HPLC HPLC Separation (C18 Column, Gradient) Sample->HPLC Split Split Flow HPLC->Split UV UV-DAD Detector (Quantification) Split->UV MS Mass Spectrometry (ID & Genotoxins) Split->MS Data1 Purity % (Area Normalization) UV->Data1 Data2 Impurity ID (m/z matching) MS->Data2

Caption: Figure 2. Dual-detection workflow ensuring both quantitative purity assessment and qualitative impurity identification.

Part 3: Comparative Results (Simulated Experimental Data)

The following data represents a synthesis of typical findings when comparing a certified Reference Standard (Sigma-Aldrich/USP equivalent) against two classes of generic samples: "Generic A" (Consumer-grade bulk) and "Generic B" (Grey-market research chemical).

Table 1: Comparative Impurity Profile

ParameterReference Standard (RS)Generic Sample A (Bulk)Generic Sample B (Grey Market)
Assay (HPLC) 99.92%98.4%96.1%
Appearance White crystalline powderOff-white/YellowishClumped white powder
Impurity A (p-Anisic Acid) < 0.05%0.85% (High)0.30%
Impurity B (N-Anisoyl-GABA) Not Detected0.15%2.1% (Process Failure)
2-Pyrrolidone < 0.01%0.40%0.80%
Residual Solvents Pass (ICH Q3C)Fail (Toluene detected)Pass
Moisture (KF) 0.1%1.2%0.8%

Analysis of Data:

  • Generic A (Hydrolytic Degradation): The high level of p-anisic acid (0.85%) and moisture (1.2%) indicates this sample was likely pure at synthesis but degraded due to poor packaging (non-airtight) or storage in humid conditions. This alters the effective dosage.

  • Generic B (Process Failure): The presence of 2.1% N-anisoyl-GABA is critical. This is a ring-open intermediate. Its presence suggests the synthesis reaction was not allowed to complete cyclization, or the purification step (recrystallization) was skipped to save costs. This is a "dirty" synthesis.

Part 4: Toxicological Implications & Recommendations[3]

1. The p-Anisic Acid Factor: While p-anisic acid is generally low-toxicity (used as a preservative), its presence in high quantities (>0.5%) in Aniracetam alters the pH of the solution in in vitro studies, potentially skewing receptor binding data.

2. The Nitrosamine Risk (ICH M7 Context): Aniracetam synthesis uses 2-pyrrolidone (a secondary amine precursor). If generic manufacturers use tap water containing nitrites during the washing phase, N-nitroso-2-pyrrolidone can form. This is a "Cohort of Concern" mutagen.

  • Recommendation: Researchers must demand Nitrosamine Risk Assessments from suppliers, specifically looking for "No Nitrite" declarations in the manufacturing process.

3. Sourcing Recommendation: For clinical or high-precision binding studies, "Generic B" type samples are unacceptable due to the structural difference of the Impurity B (GABA derivative), which could have its own biological activity on GABA-B receptors, confounding results.

References

  • International Council for Harmonisation (ICH). (2017).[2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][4][Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2196, Aniracetam.[Link]

  • Ghorab, M. M., et al. (2020). Comparative kinetic studies and pH-rate profiling of aniracetam degradation using validated stability-indicating RP-HPLC method. Journal of Saudi Chemical Society. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[2][5][Link]

Sources

A Comparative Guide to Bioanalytical Method Validation for Piperazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of bioanalytical method validation strategies for the quantification of piperazine metabolites in biological matrices. As a Senior Application Scientist, the goal of this document is to move beyond a simple checklist of validation parameters and delve into the scientific rationale behind methodological choices, ensuring robust and reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and real-world laboratory applications.

The Critical Role of Bioanalytical Method Validation in Drug Development

The piperazine ring is a ubiquitous structural motif in a multitude of pharmaceuticals, spanning indications from antipsychotics to anthelmintics. The in vivo metabolism of these drugs often leads to the formation of various metabolites, some of which may be pharmacologically active or contribute to the overall safety profile of the parent compound. Consequently, the accurate quantification of these piperazine metabolites in biological fluids such as plasma, serum, and urine is paramount for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

Bioanalytical method validation is the cornerstone of regulatory submissions, providing documented evidence that an analytical method is suitable for its intended purpose.[4][5][6] This involves a series of experiments to assess the method's performance, ensuring the integrity of the data generated from preclinical and clinical studies.[2][7] Failure to conduct a thorough validation can lead to study rejection by regulatory authorities, resulting in significant delays and financial losses in the drug development pipeline.[4]

This guide will navigate the complexities of validating a bioanalytical method for piperazine metabolites, with a focus on the industry-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8] We will explore the key validation parameters as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offering a comparative analysis of common sample preparation techniques and highlighting critical considerations specific to the physicochemical properties of piperazine and its derivatives.

Regulatory Framework: A Harmonized Approach

The validation of bioanalytical methods is governed by guidelines from regulatory bodies worldwide. For the scope of this guide, we will focus on the principles outlined by the FDA and EMA.[4][7][9] While there are subtle differences, the core tenets of these guidelines are largely harmonized, emphasizing a science-driven approach to method validation.[7] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation further promotes this global convergence.[6]

The fundamental parameters for bioanalytical method validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][5][7]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[4][5][7][9][10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[4][5][11][12][13]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4][5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[1][14][15][16]

  • Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected components in the biological matrix.[17][18][19]

  • Recovery: The efficiency of the extraction process.[5]

Core Validation Parameters: A Deeper Dive

Selectivity and Specificity

For piperazine metabolites, selectivity is crucial due to the potential for interference from the parent drug, other metabolites, and endogenous matrix components.[7][20][21] The basic nature of the piperazine moiety can lead to interactions with endogenous compounds in the biological matrix.

  • Experimental Approach: Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard (IS).[7]

  • Acceptance Criteria: The response of any interfering peak in the blank matrix should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the IS.[7]

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[5][9]

  • Experimental Approach: Analyze at least five replicates of each QC level in a single run (intra-day) and on at least two different days (inter-day).[9]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for the low, medium, and high QCs, and within ±20% for the LLOQ.[7][9][10] The coefficient of variation (CV) for precision should not exceed 15% for the low, medium, and high QCs, and 20% for the LLOQ.[9][10]

Calibration Curve and Linearity

The calibration curve is established by analyzing a series of calibration standards over the expected concentration range in the study samples.[5][12]

  • Experimental Approach: A calibration curve should consist of a blank sample, a zero sample (matrix with IS), and a minimum of six to eight non-zero standards.[5][12]

  • Acceptance Criteria: At least 75% of the non-zero standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ).[4] The simplest regression model that adequately describes the concentration-response relationship should be used, with weighted linear regression often being the most appropriate for bioanalytical assays.[11]

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest standard on the calibration curve.[5]

  • Experimental Approach: The LLOQ is established by analyzing at least five replicates.[4]

  • Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of the blank matrix.[5] The accuracy should be within 80-120% of the nominal concentration, and the precision should be ≤20%.[4][5]

Stability

The stability of piperazine metabolites must be evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection.[1][14][15] Piperazine-containing compounds can be susceptible to oxidation and pH-dependent degradation.[14][15]

Table 1: Stability Experiments for Bioanalytical Method Validation

Stability TestStorage ConditionPurpose
Freeze-Thaw Stability Multiple freeze-thaw cycles (typically 3)To assess the impact of repeated freezing and thawing of samples.
Short-Term (Bench-Top) Stability Room temperature for a specified durationTo evaluate stability during sample processing.
Long-Term Stability Frozen at a specified temperature (e.g., -20°C or -70°C)To determine the maximum allowable storage duration.
Stock Solution Stability At specified storage conditionsTo ensure the integrity of the reference standards.
Post-Preparative (Autosampler) Stability In the autosampler at a specified temperatureTo assess stability after extraction and before injection.
  • Experimental Approach: Analyze low and high QC samples after subjecting them to the specified storage conditions.[16] A minimum of three replicates per QC level is recommended, with some studies suggesting five for more robust data.[16]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Matrix Effect

The matrix effect is a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like piperazine metabolites which can be prone to ion suppression or enhancement.[17][18][19]

  • Experimental Approach: The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. This is typically done at low and high concentrations using matrix from at least six different sources.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%.

Recovery

Recovery is a measure of the extraction efficiency and is not a direct reflection of the method's accuracy. However, it should be consistent and reproducible.

  • Experimental Approach: Compare the analyte response in a pre-extraction spiked matrix sample to that of a post-extraction spiked matrix sample at low, medium, and high concentrations.

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent across the concentration range.

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. For piperazine metabolites, the two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[22][23][24][25]

Liquid-Liquid Extraction (LLE)

LLE partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[22][23][25]

  • Advantages:

    • Cost-effective.

    • Can provide very clean extracts if the solvent system is highly selective.

  • Disadvantages:

    • Can be labor-intensive and difficult to automate.[23]

    • Requires large volumes of organic solvents.[25]

    • Prone to emulsion formation.[22]

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent.[22][26]

  • Advantages:

    • High recovery and reproducibility.[26]

    • Amenable to automation.[26]

    • Reduced solvent consumption compared to LLE.

    • Offers a wide variety of sorbent chemistries for method optimization.

  • Disadvantages:

    • Higher cost per sample compared to LLE.

    • Method development can be more complex.

Table 2: Comparison of LLE and SPE for Piperazine Metabolite Analysis

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Dependent on solvent polarity and pHHigh, due to specific sorbent-analyte interactions
Recovery Variable, can be affected by emulsionsHigh and consistent
Throughput Lower, less amenable to automationHigh, easily automated
Solvent Consumption HighLow
Cost per Sample LowHigh
Recommendation for Piperazine Metabolites Suitable for initial method development and smaller sample sets.Recommended for high-throughput analysis and when high selectivity is required.

The Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the quantification of piperazine metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[4][8][27]

  • Chromatography: Reversed-phase liquid chromatography with a C18 column is typically employed to separate the piperazine metabolites from endogenous matrix components.[28]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[28] This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard, providing excellent selectivity.

Experimental Protocols

Representative LC-MS/MS Method for a Piperazine Metabolite in Human Plasma

This protocol is a general guideline and should be optimized for the specific metabolite of interest.

1. Sample Preparation (SPE)

  • To 100 µL of plasma, add 25 µL of an internal standard solution (a stable isotope-labeled version of the analyte is preferred).[20][29][30][31]

  • Vortex mix for 10 seconds.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: MRM of the precursor and product ions for the analyte and IS.

Visualizing the Workflow

Bioanalytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (LLE/SPE) MD1->MD2 MD3 LC-MS/MS Parameter Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Accuracy & Precision V1->V2 V3 Calibration Curve & Linearity V2->V3 V4 LLOQ V3->V4 V5 Stability V4->V5 V6 Matrix Effect V5->V6 V7 Recovery V6->V7 SA1 Study Sample Quantification V7->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: A flowchart of the bioanalytical method validation process.

Sample Preparation Workflow: SPE vs. LLE

G cluster_0 Solid-Phase Extraction (SPE) cluster_1 Liquid-Liquid Extraction (LLE) SPE1 Condition Cartridge SPE2 Load Sample SPE1->SPE2 SPE Path SPE3 Wash SPE2->SPE3 SPE Path SPE4 Elute SPE3->SPE4 SPE Path SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE Path End Analysis by LC-MS/MS SPE5->End SPE Path LLE1 Add Organic Solvent LLE2 Vortex & Centrifuge LLE1->LLE2 LLE Path LLE3 Separate Organic Layer LLE2->LLE3 LLE Path LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE Path LLE4->End LLE Path Start Plasma Sample Start->SPE1 SPE Path Start->LLE1 LLE Path

Sources

A Comparative Guide to Purity Assessment of 1,4-Bis(4-methoxybenzoyl)piperazine: A Focus on Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1,4-Bis(4-methoxybenzoyl)piperazine, a molecule with potential applications stemming from its piperazine core, ensuring a well-characterized and controlled impurity profile is mandated by global regulatory bodies.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), set stringent thresholds for reporting, identifying, and qualifying impurities in new drug substances, making the choice of analytical methodology a critical decision in the development pipeline.[3][4]

This guide provides an in-depth analysis of Differential Scanning Calorimetry (DSC) as a primary method for the purity assessment of crystalline APIs like 1,4-Bis(4-methoxybenzoyl)piperazine. We will explore the thermodynamic principles that underpin this technique, present a detailed experimental protocol, and critically compare its performance against established chromatographic alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust, efficient, and scientifically sound purity assessment strategies.

The DSC Method: A Thermodynamic Approach to Purity

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] For purity determination, DSC leverages the fundamental thermodynamic principle of melting point depression, as described by the Van't Hoff equation.[7][8]

Core Principle: The Van't Hoff Law of Melting Point Depression

In an ideal eutectic system, a pure crystalline substance has a sharp, well-defined melting point. However, the presence of soluble impurities disrupts the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature than the pure compound.[6][9] The Van't Hoff equation quantifies this relationship:

Ts = To - (RTo2X2) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point during the melt.

  • To is the theoretical melting point of the 100% pure substance.

  • R is the universal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting the measured sample temperature (Ts) against the reciprocal of the fraction melted (1/F), a linear relationship should be observed.[10] The mole fraction of the impurity (X2) can be calculated from the slope of this line, providing a direct measure of the sample's purity.[11]

Causality in Experimental Design: Why Choose DSC?

The selection of DSC for purity analysis, particularly in early-phase development, is driven by several key advantages:

  • Global Purity Assessment: DSC determines the total concentration of all soluble, eutectic impurities without needing to identify each one individually.[9] This provides a holistic purity value, which is invaluable for rapid batch screening.

  • Minimal Sample Requirement: Typically, only 1-3 mg of the sample is needed, a significant benefit when working with scarce, newly synthesized APIs.[9]

  • No Reference Standards Needed: Unlike chromatography, DSC does not require reference standards for the impurities themselves, which are often unavailable in early development.[9]

  • Speed and Efficiency: A single DSC measurement can provide a purity value in a relatively short time, accelerating development timelines.

However, it is crucial to understand the limitations. The DSC method is only applicable under specific conditions[6]:

  • The API must be a highly pure (>95 mol%), crystalline material that undergoes a sharp, first-order melting transition.

  • Impurities must be soluble in the molten API but insoluble in the solid phase.

  • The compound must not decompose or sublime during melting.

Experimental Protocol: A Self-Validating DSC Workflow

The trustworthiness of a DSC purity result hinges on a meticulously executed and validated protocol. The following steps outline a robust workflow for analyzing 1,4-Bis(4-methoxybenzoyl)piperazine.

Step 1: Instrument Calibration

The causality behind this step is to ensure the accuracy of both temperature and enthalpy measurements, which are fundamental to the Van't Hoff calculation.

  • Calibrate for Temperature and Enthalpy: Using a certified high-purity Indium standard (>99.999%), perform a calibration run under the same experimental conditions planned for the sample analysis.[9]

  • Verification: Ensure the measured onset of melting for Indium is within the accepted range (typically 156.60 ± 0.25 °C) and the heat of fusion is accurate (typically 28.5 ± 0.5 J/g). This validates the instrument's performance.

Step 2: Sample Preparation

The goal here is to ensure intimate thermal contact between the sample and the pan, which is critical for achieving thermal equilibrium.

  • Weighing: Accurately weigh 1-3 mg of 1,4-Bis(4-methoxybenzoyl)piperazine into a clean aluminum DSC pan. An analytical balance with a readability of at least 0.01 mg is required.

  • Encapsulation: Crimp the pan with an aluminum lid. For samples that might be volatile, hermetically sealed pans are necessary to prevent mass loss during the experiment.[9]

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

Step 3: DSC Measurement Parameters

The choice of parameters directly impacts data quality. A slow heating rate is paramount for allowing the system to remain in thermal equilibrium, a core assumption of the Van't Hoff model.[8]

  • Atmosphere: Use an inert purge gas, such as high-purity nitrogen (99.99%), at a flow rate of 20-50 mL/min to prevent oxidative degradation.[9]

  • Thermal Program:

    • Equilibrate: Hold the sample at a temperature well below the expected melting point (e.g., 25-30 °C below onset) for 2-5 minutes to ensure thermal stability.

    • Heating Ramp: Heat the sample at a slow, constant rate, typically 0.5 to 2.0 °C/min .[12] This slow rate is crucial for resolving the melting transition and achieving accurate results.

    • Final Temperature: Continue heating to a temperature well beyond the end of the melting peak to ensure the entire transition is captured.

Step 4: Data Analysis and Purity Calculation

Modern DSC software automates much of this process, but understanding the steps is key to interpreting the results correctly.

  • Peak Integration: Integrate the area of the melting endotherm to determine the total heat of fusion (ΔHf). The baseline should be drawn from a point well before the onset of melting to a point after the peak has fully returned to the baseline.[13]

  • Partial Area Analysis: The software divides the melting peak into numerous small temperature increments (slices) and calculates the cumulative area up to each temperature point (Ts). This determines the fraction melted (F) at each point.

  • Van't Hoff Plot: The software plots Ts versus 1/F.

  • Linearization: Often, the initial plot may show curvature due to undetected melting at the beginning of the transition.[10] The software applies a correction factor to linearize the plot, and the best-fit straight line is determined.[11]

  • Purity Calculation: The purity in mole percent is calculated from the slope of the linearized plot and the measured heat of fusion. The software reports the final purity value.

Visualizing the DSC Purity Workflow

The following diagram illustrates the logical flow of the DSC purity assessment protocol, from initial setup to the final result.

DSC_Workflow cluster_prep Phase 1: Preparation & Setup cluster_run Phase 2: Measurement cluster_analysis Phase 3: Data Analysis SamplePrep Sample Preparation (1-3 mg in Al pan) DSC_Run DSC Measurement (Slow heating rate, e.g., 1°C/min under N2 atmosphere) SamplePrep->DSC_Run Calibration Instrument Calibration (High-Purity Indium) Calibration->DSC_Run Thermogram Generate Thermogram (Heat Flow vs. Temperature) DSC_Run->Thermogram Raw Data Integration Peak Integration (Determine Total ΔHf) Thermogram->Integration PartialArea Partial Area Analysis (Calculate Fraction Melted 'F') Integration->PartialArea VanHoff Van't Hoff Plot (Ts vs. 1/F) & Linearization PartialArea->VanHoff Calculation Purity Calculation (from slope of plot) VanHoff->Calculation Result Final Purity Report (mol %) Calculation->Result Final Value

Caption: Workflow for purity determination by Differential Scanning Calorimetry.

Comparative Analysis: DSC vs. Chromatographic Methods

While DSC is a powerful tool, it is not a complete solution. A comprehensive purity assessment often requires orthogonal methods that measure impurities based on different chemical or physical principles. The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for pharmaceutical purity analysis, HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[14] Its primary strength is its high specificity; it can separate and quantify individual impurities, which is a requirement for full impurity profiling under ICH guidelines.[] However, HPLC method development can be time-consuming, and it requires reference standards to identify and quantify specific impurities.

  • Gas Chromatography (GC): GC is the method of choice for volatile impurities, most notably residual solvents, which are governed by ICH Q3C guidelines.[14][16] For a high molecular weight, non-volatile solid like 1,4-Bis(4-methoxybenzoyl)piperazine, GC is not suitable for assessing non-volatile organic impurities but is essential for a complete quality profile.

The following table provides a direct comparison of these key techniques.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting Point Depression (Thermodynamic)[7]Differential Partitioning (Chemical Affinity)[]Volatility & Partitioning[16]
Purity Range Best for high purity samples (>95 mol%)[6]Wide range, from trace levels to major componentsBest for trace to moderate levels
Specificity Non-specific; measures total soluble impurities[9]Highly specific; separates and quantifies individual impuritiesHighly specific for volatile compounds
Impurity Standards Not required[9]Required for identification and quantificationRequired for identification and quantification
Sample Amount Very small (1-3 mg)[9]Small (µg to mg range)Small (µg to mg range)
Key Application Rapid screening, overall purity of crystalline APIsDefinitive purity, impurity profiling, stability studiesResidual solvents, volatile impurities
Limitations Only for crystalline, non-decomposing materials; non-eutectic systems are problematic.[6]Method development can be complex; requires soluble samples.Limited to thermally stable and volatile compounds.

Conclusion: An Integrated Strategy for Purity Assessment

For the purity assessment of 1,4-Bis(4-methoxybenzoyl)piperazine, no single technique is universally superior. Instead, a strategic, phase-appropriate integration of methods provides the most comprehensive and reliable data.

Differential Scanning Calorimetry (DSC) serves as an outstanding tool for early-phase development. Its speed, minimal sample requirement, and ability to provide a global purity value without impurity standards make it ideal for quickly assessing the quality of newly synthesized batches and guiding process optimization.

As development progresses, High-Performance Liquid Chromatography (HPLC) becomes indispensable. Its ability to separate, identify, and quantify individual impurities is essential for meeting the stringent regulatory requirements of ICH Q3A/Q3B for impurity profiling and for conducting robust stability studies.[3][17]

Ultimately, DSC and HPLC should be viewed as complementary, not competing, techniques. DSC provides a rapid, thermodynamic measure of total purity, while HPLC delivers a detailed, specific map of the impurity profile. Employing both provides an orthogonal validation of API quality, ensuring a scientifically sound and regulatory-compliant approach to drug development.

References

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4RsYuPJ3TXfXZ5NDLbiegWiNT7S6KEGsIETYHyUi_ylavgfYu1PQgVhCCL94PJA0NOnhCjIf1IJHwAJWuM1jwdbgkV4TW8-mg_KnlqnVzQsKsDeodsoPZZHUMcWg6Jno8bC-U0L7Kqi5v5_5geEue9pIvSCVDjt_HvESCjyg=]
  • DSC purity. Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxLjMD_tRP8IW4-3zJWTEqAY8QxBMNYuFGDRbicneqI9yfvRpjJOqMuSJ4TY9BnQ8ki0mBEQeWfG1AzV3-Iy9F92bH4OAQCwvesg3dZTI35zqqL4gxgNZbxMDGi2g-5O6LuGF8G1Q7LSB3SD0kLvXH9lPMb9YS6DrzQmJLTlNQvMaxf61ZE1RlZmILSLkNlQo66n_Cmra3Y4zWnOl8hIiBDxSU18HGHNouoY1Gucqens_Mw==]
  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0VQhJWbsT5eUevmnMLWQ16cxkSYvI3FwEatJW8Llo9Ycu730p2rvfDbdHfmw80-bIGOVIs6MRc0PLAlZHwYPx7sysrPMerTD-vTz4YgkoZgUKJpWqSm5eveWKL0maedkCAjDXbKQcFMGuYHj8M67JAImrDYd_NcyH3XtazoOr7YXUhL9f409WCcMc]
  • Place of DSC purity analysis in pharmaceutical development. AKJournals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYrj9VRI83pvAqEACKotfTDHxC5wF3NDBUBvZjoCowbSLgXkrUfOVbOwwDlWnk00JIrfa1ZU7upL6XC8XfwSe7OqLrsw0xxtq2kDxrHuJErm2QDSJ6l9bMor0NHVZNe5u-e3NXKyJIyhI1VoGvfg_D-QCOhcgomGdU5h4wGA4wFDxd]
  • Purity Determination by DSC. Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVNKG-X1jC0b5-x0a4BTP-YF7KxPw_kSVLw0iJPWjuK0UtX9XEbWKXtyYGwJt85bVsCKiqDm1ePILrA_AZNOnojKrD5Qky0s5gthT7MxdHmL3K_UzaNxd8s1LemV5jPzcoSpcuftM4U1iV-wfgvlAYH-VgvVBs88USza9n_OzvjCL_v6XVZP3yCdPOYV5lKZ0tWzwGTeEl]
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbNUKiPFGgGK6rjRQOe-BeP8VuA2_l6vpKXslyqxwgZXYofAJUfBJ2swWw6grI7rpe0qlTWooBI9jTKCXrERI4qIdc2jbPiVw47p50WgErAqMTQ89sblQILUzU1_W7XK3FzVIfLpSl3ppX6Z0B4i7rg_2_dpG-SzsiwPqWTK4wmpS1XlAVrE44ER71tklcVd3JqbepWMmPwm44uS0-wBFfaGBPHw==]
  • Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4XK6r1SNNdG5ZW76ukUIrG9crw-yuvO2TFksOavdyu3Fg8XpOgMPgJppcRraIyWwRpZJV66DkpsiUmyyTUF83La0d5vxAwKjfrR-uEPZ3kapKluhyoYN3JE66bD1SHk7Yr3GRtWq1sIOOe6zxRpIv37O2rCjv4Gia6CRQyg_-G5ImN8M-OrXTui1pYYglsHpS8oBRoN-oaLy2Dub7uw3dipXZa5WtRHA8bJJ1xW2gmX6]
  • Purity Determination and DSC Tzero Technology. TA Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV12XmtrZe0X10sBQjMUNoExLCvfBiWhJRQLuIJ3Fuega1YUpJh4vjBS3yq03bDTRV8meiu4qV00VQ0weCeWgOvvukA0x57Cq2CW3xEM-qBBCseSkKlKZVtdx4XuiG6TNg3IbrORqsn0k1UIBNbxKETQ==]
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC49LAY1quCK3nlDodKFSHgVUe1X21WW7a65eOfZtbdHOd-ZTt2nbBcKgeXgXbXkyjozgfVyqCDUKGt4yvy-LWXjDKscjfiWgb_SGMYP72zopVDplLyIf130x2M6sHTXYRrr0_DeKZrJXOt-bw8ZTh0w19S26X6P1j_bvBF3V2x3rjgmqTFuVw3RxBpUW4crQWRze-oYu6LzajN9eAFQcmZxizcEN3vHWsiVjLv8=]
  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYEBZxScLPmNXUyssLwtgzrAKa6tC_FCzgcUnq-O8pmIFhJlIKjid2cjVNDcXmsD8aokkPsOgruS2oyHjlUBk1aZrF2ApTtccU6DRPig36Wj78ek7amNMTKsU9Jb2Ny4aGzW1zgF_Px2ibL_iLmBaVNb5ZxlAJ6fJfuHguVOTZC8X7W6p9]
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. Preprints.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6Cliq90hxlYoL6jgS6xX57uBRwAI4a51xoGPlD1CPE3wM0NN9DOggdget1FsLLA4TU-WG_T3kPzYR2-gslxHHoTHJ-m1279RG97yNVzEVXDtxBf_wJHezTW3YnC1ZjOuUI1VEj6TPqyRKB0YkkKlXvwACdOZO8Qzc_kHGUBxcWXo25n0Kq7aPK1hLCqX4DUZGImUsHM28qHg4LVixWa9v9jDHx_EX-SA]
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMtAfoRnlnhyDVwAHWKVbTJZBtff5CXBMUo_cTHYGzs3t3_SOpUouAYMlkPLpecCe5J_03kZezXJYSccqp5jkatqgjnqt79Stpg-zcnMjo9y26IR8ZACRiErKu9n1DEmrteu6NILGgA==]
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Labcorp. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRlHd7tVF3Cf5nTEym6rFg5VB4hLwxIxI619ZReLerValsDwSzrvLbes97VGakEQCtZEpMBxhYCZl_TD8jGQvB6jCFT8L6nIe10Nk34yAFFse1xM7eZCyA1xW4kWIrjZdFOqhotCzVG41xQwgv5JJPWMFptfvKegVNoklOM5t4V2rJkii4S_onZUwJnGXuFiLxIN2S_LF4Pe96XAiQi3RLGm4d]
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0w0KGsWyCFMI41pKNVrask6LeGgcQZdLu-FOtmPa3ErH4ie8kVf0OxkmKPEdqptuCH-DdnpGdH4hPF85W2bSIDf-Qidv9yQfZ3eP_XbdyyjCn-7E_pf5YcxzmstcZrEwALOAW07f80NgPZwxhAk1ywd9PzJ5Oo6sITiHWt1aEOPlME1gXpzsPkoJijyYrkWG-g==]
  • Impurities in new drug substances Q3A (R2). ICH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOmOox3KPVXO70VZpSSgbq4wguaExU5bs7r7ENQoJGuo7In6eZtDwxVSFTQz6eAB3KwWiRg9IlZuO01HzZLptK1hyA_AiaojVm11IqsKw0GO0PrE-67DuPCwX8l128h7PaoJnlg9gY3MvVBpfSoTLFC7UpLtFV0PbRmjc8kVFbsiarA==]
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuMsaTA9llKkh6EZns0SgP_JAKTt49CbnQbCwxKs2uqVIa4AgtYpfZxDOIOGZ7ThVVKJVbn7EcBMIoV2FtM5ISHryI8-tQloZAj4Ah6Rt7qBh96I8nz0O6si-5vlpmvm3k_nAPyB4rbxH00tobiP8=]
  • Piperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84FBzaioKE9fn-062bO_vdd_wZf5ltxaSycsumUPndi5k-iunZs5cpxbn-L9FAA_jedSWMvmQdSJW0jzvgsuZ-y5t749CZibj8uWXseZDXnb4QyiIh2nqT2l8079pyvwOtRVoevJIZ5QpdHZ2Wp7g2x5fbgtYWkLIBpzTmuPZYA1rhRljTWnp6vE_WYh3kkPM3rxXCQGq1HZaZrs84fynCwLv5XBlhNocKoKewlzbKzFjknVKtaftadke2K-vSFmJkI2wYbrz51KVP_lB1-I6QIJv4NWLz08SG0YIh9ltZtuWV5DUntNKnxFXGjXbckwi7dkct0tN]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC vs. UPLC for Piperazine Derivative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap in analytical efficiency. For pharmaceutical quality control, particularly for crucial intermediates like piperazine derivatives, this transition is not merely an upgrade but a strategic decision that impacts throughput, sensitivity, and operational costs. This guide provides an in-depth comparison of HPLC and UPLC systems for the analysis of piperazine derivatives, which are often challenging due to their low UV absorptivity. We will explore the fundamental differences in technology, present a head-to-head performance comparison, and detail a robust, self-validating protocol for the cross-validation of these two indispensable techniques, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including well-known drugs for allergies, mental health disorders, and parasitic infections.[1][2] Ensuring the purity of these intermediates is paramount to the safety and efficacy of the final drug product.[1] The analytical challenge, however, lies in the piperazine moiety's lack of a strong UV chromophore, which complicates detection and quantification, especially of trace-level impurities.[1][2]

For decades, HPLC has been the gold standard for this task.[3] However, the relentless demand for higher throughput and greater sensitivity in drug development has propelled the adoption of UPLC.[4][5][6] This guide serves as a practical, experience-driven manual for researchers, analytical scientists, and QC managers navigating the decision to implement UPLC and the critical process of cross-validating a new UPLC method against a legacy HPLC method to ensure data integrity and regulatory compliance.

Foundational Principles: A Tale of Two Technologies

While both HPLC and UPLC operate on the same fundamental principles of chromatography, their performance differences stem from significant advancements in instrumentation and column technology.[4][5] UPLC is not merely a faster HPLC; it is a holistic system engineered to leverage the chromatographic advantages of sub-2 µm particles.[5][7]

The key distinctions are:

  • Particle Size: Traditional HPLC columns are packed with particles of 3–5 µm in diameter, whereas UPLC columns utilize sub-2 µm particles.[4][7] This smaller particle size dramatically increases the surface area available for interaction, leading to a significant enhancement in separation efficiency.

  • Operating Pressure: To drive the mobile phase through a densely packed column of sub-2 µm particles, UPLC systems must operate at much higher pressures (up to 15,000 psi) compared to the typical limits of HPLC systems (up to 6,000 psi).[7][8][9]

  • System Design: UPLC instruments are engineered with minimized system volume (dwell volume) and reduced dispersion to prevent the loss of efficiency gained from the small-particle column. This includes specialized pumps, injectors, and detectors.[9][10]

These technological shifts directly translate into superior speed, resolution, and sensitivity.[5]

G cluster_hplc HPLC System cluster_uplc UPLC System hplc_pump Pump (~400 bar / 6,000 psi) hplc_col Column (3-5 µm particles) hplc_pump->hplc_col Lower Pressure hplc_peak Resulting Peak (Broader) hplc_col->hplc_peak Lower Efficiency uplc_pump Pump (~1000 bar / 15,000 psi) uplc_col Column (<2 µm particles) uplc_pump->uplc_col Higher Pressure uplc_peak Resulting Peak (Sharper, Taller) uplc_col->uplc_peak Higher Efficiency start Sample Injection start->hplc_pump start->uplc_pump

Caption: Core instrumental differences between HPLC and UPLC systems.

Performance Metrics: HPLC vs. UPLC for Piperazine Analysis

The theoretical advantages of UPLC translate into tangible performance gains. The choice between the two technologies depends on the specific analytical requirements, such as throughput needs, impurity profiling complexity, and budget constraints.[4][8]

Performance ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage for Piperazine Analysis
Analysis Time Typical run times of 15-30 minutes.[7]Typical run times of 2-5 minutes.[3]UPLC: Drastically increases sample throughput, crucial for QC environments.[4]
Resolution Good, but may struggle to separate closely eluting impurities without extensive method development.Superior peak resolution and capacity, allowing for better separation of complex mixtures.[8][9][11]UPLC: Essential for accurately quantifying impurities that may co-elute in an HPLC method.
Sensitivity Adequate for many applications, but lower signal-to-noise ratio due to broader peaks.Higher sensitivity due to narrower, more concentrated peaks, leading to better detection limits.[4][5][12]UPLC: Highly beneficial for direct analysis of piperazines at low UV wavelengths, potentially avoiding the need for derivatization.[1]
Solvent Consumption Higher due to longer run times and larger column dimensions.Significantly lower (up to 80% reduction), leading to cost savings and greener methods.[4][9]UPLC: Reduces operational costs and environmental impact, aligning with green chemistry principles.[9]
Initial Cost Lower initial investment for instrumentation.[8][13]Higher initial investment cost.[8][9]HPLC: More accessible for labs with limited capital budgets.
Method Robustness Generally considered more robust and less susceptible to minor variations.Requires higher quality solvents and more stringent sample preparation to prevent column clogging and system over-pressurization.HPLC: Legacy methods are often more forgiving and easier to transfer between labs with varying equipment quality.

The Cross-Validation Workflow: Ensuring Data Comparability

When transitioning a validated HPLC method to a UPLC method, a cross-validation study is mandatory to demonstrate that the new method provides equivalent (or better) results.[14][15] This process is a cornerstone of maintaining data integrity and is scrutinized by regulatory bodies.[16][17][18] The objective is to prove that data generated by either method is comparable and interchangeable for regulatory decision-making.[14][19]

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting protocol Define Cross-Validation Protocol (incl. Acceptance Criteria) hplc_method Establish Validated HPLC Reference Method protocol->hplc_method uplc_method Develop & Optimize UPLC Method protocol->uplc_method samples Prepare Identical Sample Sets (3+ Batches, Spiked Impurities) hplc_method->samples uplc_method->samples hplc_analysis Analyze Samples on HPLC System samples->hplc_analysis uplc_analysis Analyze Samples on UPLC System samples->uplc_analysis data_comp Statistically Compare Results (Assay, Impurities, etc.) hplc_analysis->data_comp uplc_analysis->data_comp accept Results Meet Predefined Acceptance Criteria? data_comp->accept accept->uplc_method No (Re-optimize) report Generate Final Cross-Validation Report accept->report Yes

Caption: A typical workflow for an HPLC to UPLC cross-validation study.

Experimental Protocol: A Case Study

This section outlines a self-validating protocol for the analysis of a hypothetical piperazine derivative, "Piprazinil," and its critical impurity.

Objective: To cross-validate a newly developed UPLC method against the established HPLC method for the assay and purity determination of Piprazinil.

Reference: This protocol is designed in accordance with the principles outlined in ICH Guideline Q2(R2) Validation of Analytical Procedures.[20]

Protocol Step 1: HPLC Reference Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL[1]

  • Run Time: 25 minutes

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1.0 mg/mL.

Protocol Step 2: UPLC Method (Geometrically Scaled)

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 2.5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 1.0 µL

  • Run Time: 4 minutes

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of 1.0 mg/mL.

Protocol Step 3: Validation & Comparison

  • System Suitability Test (SST): Before each run, inject a standard solution six times. The %RSD for peak area and retention time must be ≤ 2.0%.

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention times of Piprazinil and its known impurities.

  • Linearity: Prepare solutions at five concentration levels (e.g., 50% to 150% of the nominal concentration). Analyze and plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy & Precision:

    • Analyze nine independent preparations across three concentrations (e.g., 80%, 100%, 120%).

    • Accuracy: Recovery should be within 98.0% to 102.0%.

    • Precision (%RSD): Must be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[18]

  • Cross-Validation Analysis:

    • Analyze three batches of Piprazinil API on both the HPLC and UPLC systems.

    • Compare the results for Assay and the % area of the critical impurity.

Protocol Step 4: Acceptance Criteria for Cross-Validation

The core of the cross-validation lies in demonstrating the statistical equivalence of the results obtained from both methods.

ParameterAcceptance CriteriaRationale
Assay (%) The absolute difference between the mean assay values from HPLC and UPLC should be ≤ 2.0% .Ensures that the potency of the API is consistently measured, which is critical for correct dosing and product quality.
Known Impurity (%) The absolute difference between the mean impurity values should be ≤ 0.05% for impurities <0.5%, or a relative difference of ≤ 15% for impurities ≥0.5%.Guarantees that the purity profile is accurately reported, which is a key safety attribute.
Retention Time Relative retention times (RRTs) of all specified impurities should be consistent between methods.Confirms peak identity and the selectivity of the separation.
Resolution (Rs) Resolution between the main peak and the closest eluting impurity must be ≥ 2.0 for both methods.Demonstrates the method's ability to adequately separate critical components.

Interpreting the Data: A Hypothetical Comparison

Below is a table summarizing potential results from the cross-validation study described above.

ParameterHPLC Method ResultsUPLC Method ResultsDifferenceAcceptance CriteriaStatus
Run Time 25.0 min4.0 min-21.0 minN/APass
Resolution (Piprazinil/Impurity) 2.54.8+2.3≥ 2.0Pass
Assay (Batch 1) 99.5%99.7%+0.2%≤ 2.0%Pass
Assay (Batch 2) 99.8%99.6%-0.2%≤ 2.0%Pass
Assay (Batch 3) 99.3%99.4%+0.1%≤ 2.0%Pass
Impurity % (Batch 1) 0.18%0.19%+0.01%≤ 0.05%Pass
Impurity % (Batch 2) 0.09%0.09%0.00%≤ 0.05%Pass
Impurity % (Batch 3) 0.25%0.27%+0.02%≤ 0.05%Pass
Solvent per 100 injections ~2.5 L~0.2 L-2.3 LN/APass

Analysis: The hypothetical data clearly shows the UPLC method provides a >6-fold reduction in analysis time and a significant improvement in resolution. Critically, the quantitative results for both assay and impurity levels are well within the predefined acceptance criteria, demonstrating that the UPLC method is a valid and superior replacement for the HPLC method.

Conclusion and Authoritative Recommendations

The transition from HPLC to UPLC for the analysis of piperazine derivatives is a scientifically sound and economically advantageous evolution. UPLC consistently delivers faster analysis, superior resolution, and heightened sensitivity, which is particularly valuable for compounds with poor chromophores.[8][11][12] This allows for more confident impurity profiling and a dramatic increase in laboratory throughput.[4][10]

However, the initial cost and the need for more stringent operational controls are important considerations.[8][13] The decision to upgrade should be based on a laboratory's specific needs for throughput, sensitivity, and long-term cost-effectiveness.[4]

As a Senior Application Scientist, my recommendation is clear: for new method development and in high-throughput QC environments, UPLC is the unequivocal choice. For laboratories with established and validated HPLC methods, the transition to UPLC is highly recommended, provided a rigorous cross-validation study is executed. This process, as outlined in this guide, is not merely a procedural formality; it is a critical scientific exercise that upholds the integrity of analytical data, ensures product quality, and satisfies global regulatory expectations.

References

  • Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Source: Chromatography Forum URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis Source: Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Title: Advantages of application of UPLC in pharmaceutical analysis Source: PubMed Central URL: [Link]

  • Title: HPLC vs UPLC: Key Differences in Pharma Source: Scribd URL: [Link]

  • Title: A Review on Comparative study of HPLC and UPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: HPLC vs UPLC: Resolution and Throughput Compared Source: Patsnap URL: [Link]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: HPLC Vs UPLC: Differences In Application, Performance And Cost Source: GMP Insiders URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]

  • Title: HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis Source: WebofPharma URL: [Link]

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: PubMed Central URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PubMed Central URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience research and drug development, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. For researchers working with nootropic compounds like Aniracetam, a synthetic cognitive enhancer, the Certificate of Analysis (CoA) serves as a foundational document of quality.[1] However, this document is not an infallible guarantee; it is a claim that demands verification. Relying solely on a supplier's CoA without independent confirmation introduces unacceptable risks to experimental validity and patient safety.[2][3]

Aniracetam, a fat-soluble ampakine nootropic of the racetam class, is known to modulate AMPA-type glutamate receptors and influence cholinergic systems.[4][5][6] Its synthesis and storage can introduce impurities, including unreacted starting materials and degradation products, making rigorous quality control essential.[4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to critically evaluate and independently verify the CoA for Aniracetam, ensuring the integrity of their research from the very first step.

Deconstructing the Aniracetam Certificate of Analysis

A CoA is a manufacturer's official guarantee that a specific batch of a product meets predetermined quality standards.[1][7] For a researcher, it is the starting point for quality assessment. Understanding its components is the first step in the verification process.

Table 1: Anatomy of an Aniracetam CoA

Section Description & Critical Importance for Researchers Example Specification[8]
Identification Confirms the material is indeed Aniracetam. Includes Product Name, Batch Number, CAS No. (72432-10-1), and Molecular Formula (C12H13NO3).[9] A mismatch in the batch number between the CoA and the physical container is an immediate red flag.[1] Product Name: Aniracetam
Physical Properties Describes the physical form, appearance, and other characteristics. Ensures the material has not undergone gross physical changes. Tests include Appearance, Melting Point, and Loss on Drying. Appearance: White to off-white crystalline powder
Assay (by HPLC) The most critical quantitative measure of purity. It indicates the percentage of the active compound in the material. An assay result close to the lower limit of the specification may warrant further investigation. 98.0 - 102.0%
Purity & Impurities Details the levels of impurities. This section is crucial as impurities can have their own pharmacological effects or interfere with experiments. It should specify both total and individual impurity levels.[4] Total Impurities: ≤ 1.0%; Individual Impurity: ≤ 0.2%
Residual Solvents Quantifies solvents remaining from the synthesis process (e.g., Ethanol, Toluene).[4] These are tightly controlled as they can be toxic. Gas Chromatography (GC) is the standard method for this analysis. Ethanol: ≤ 0.5%
Identity Confirmation Provides evidence of the compound's chemical structure. Methods like ¹H NMR or IR spectroscopy are used to confirm the structure conforms to that of Aniracetam. ¹H NMR: Conforms to structure
Heavy Metals Reports the presence of heavy metals, which are toxic and must be below specified limits. ≤ 10ppm

The "Trust, but Verify" Imperative: Why Independent Verification is Non-Negotiable

The U.S. Food and Drug Administration (FDA) has issued warning letters to companies for failing to test incoming APIs and relying solely on supplier CoAs.[2] The regulatory expectation is clear: a user must conduct at least one specific identity test on all incoming components.[2] For research and development, where the stakes of data integrity are just as high, this principle is a cornerstone of good scientific practice.

Discrepancies between a supplier's CoA and in-house testing can arise from differences in analytical methods, sample preparation, or, in rare cases, erroneous results.[2] A robust verification program is a self-validating system that protects your research from the ground up.

A Multi-Technique Strategy for Comprehensive Verification

No single analytical technique can provide a complete picture of a compound's quality. A comprehensive verification strategy for Aniracetam employs a suite of orthogonal methods, each providing a unique piece of the puzzle.

cluster_0 CoA Verification Workflow CoA Receive Aniracetam Sample & CoA Review Initial CoA Review (Batch No., Dates, Specs) CoA->Review Test Perform Independent Analytical Testing Review->Test Compare Compare In-House Data vs. CoA Specifications Test->Compare Decision Decision Point Compare->Decision Accept Accept Batch for Use Decision->Accept Data Conforms Reject Reject Batch & Contact Supplier Decision->Reject Discrepancy Found

Caption: High-level workflow for Aniracetam CoA verification.

Table 2: Comparison of Analytical Techniques for Aniracetam Verification

Technique Primary Application Strengths Causality for Aniracetam Analysis
HPLC (UV) Assay (Potency), Purity, and quantification of known impurities. Highly accurate, precise, and reproducible for quantitative analysis. Aniracetam possesses a chromophore (the p-anisoyl group) that strongly absorbs UV light, making it ideal for detection and quantification.[10]
LC-MS Identification of unknown impurities and degradation products. Provides molecular weight information, enabling structural elucidation of unknowns. Highly sensitive. Essential for identifying novel degradation products not listed on the CoA, especially given Aniracetam's susceptibility to hydrolysis.[4][11]
GC-FID/MS Analysis of residual solvents. Excellent for separating and quantifying volatile organic compounds. The preferred method for detecting and quantifying residual solvents from the synthesis process, such as ethanol or dichloromethane.[4]

| NMR Spectroscopy | Unambiguous identity confirmation and structural elucidation. | Provides detailed information about the molecular structure, confirming the compound is Aniracetam and not an isomer or related compound. | ¹H and ¹³C NMR are definitive methods to confirm the chemical structure reported on the CoA, serving as the ultimate identity test.[4] |

Experimental Protocol: Purity and Assay of Aniracetam by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for verifying the assay and purity of Aniracetam.[11][12][13] The following protocol describes a robust, stability-indicating method adapted from published literature that can separate Aniracetam from its common impurities and degradation products.

cluster_1 HPLC Analysis Workflow Prep_Mobile 1. Prepare Mobile Phase Equilibrate 4. Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std 2. Prepare Aniracetam Reference Standard Solution Inject_Std 5. Inject Standard (Establish Retention Time & Response) Prep_Std->Inject_Std Prep_Sample 3. Prepare Aniracetam Sample Solution Inject_Sample 6. Inject Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Std Inject_Std->Inject_Sample Analyze 7. Analyze Chromatogram (Identify Peaks, Calculate Assay & Purity) Inject_Sample->Analyze

Caption: Step-by-step workflow for HPLC analysis of Aniracetam.

A. Reagents and Materials

  • Aniracetam Reference Standard (USP, EP, or a well-characterized standard with purity >99.5%).[10][14]

  • Aniracetam sample for testing.

  • Acetonitrile (ACN), HPLC Grade.

  • Methanol (MeOH), HPLC Grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.

  • Phosphoric Acid, ACS Grade.

  • Water, HPLC Grade or Type I.

B. Equipment

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance (4-decimal places).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

C. Solutions Preparation

  • Phosphate Buffer (pH 4.0, 0.01 M): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.0 using dilute phosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer and Acetonitrile. A typical starting ratio is 60:40 (Buffer:ACN).[13] This may need optimization based on your specific column and system. Filter and degas the mobile phase before use.

  • Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of Aniracetam Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Stock Solution (e.g., 200 µg/mL): Prepare in the same manner as the Standard Stock Solution using the Aniracetam sample.

D. Chromatographic Conditions The following conditions are a robust starting point for method development and validation.[13]

Table 3: Recommended HPLC Chromatographic Conditions

Parameter Setting Rationale
Column C18 or CN, 250 x 4.6 mm, 5 µm C18 columns provide excellent hydrophobic retention for Aniracetam, while CN columns offer alternative selectivity for separating polar impurities.[11][13]
Mobile Phase Isocratic: Acetonitrile / 0.01M Phosphate Buffer (pH 4.0) Provides good peak shape and resolution for Aniracetam and its key related substances like p-anisic acid and N-anisoyl-GABA.[13][15]
Flow Rate 1.0 mL/min A standard flow rate that provides good efficiency without generating excessive backpressure.[12][13]
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.[12]
Detection UV at 280 nm Aniracetam has a strong absorbance maximum near this wavelength, providing good sensitivity.[12]

| Injection Vol. | 20 µL | A typical volume that balances sensitivity with the risk of column overload. |

E. Data Analysis and Interpretation

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Identification: The retention time of the major peak in the sample chromatogram must match that of the Aniracetam Reference Standard.

  • Assay Calculation: The assay is calculated by comparing the peak area of the sample to the peak area of the reference standard. Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

  • Impurity Profile: Identify and quantify any other peaks in the sample chromatogram. Use area percent for a preliminary assessment. Impurity (%) = (Area_Impurity / Area_Total) × 100

  • Comparison to CoA: Compare your calculated Assay and impurity levels to the specifications listed on the CoA. Any significant discrepancy (e.g., assay outside of specification, an impurity above the 0.1% reporting threshold) requires immediate investigation and communication with the supplier.[1] Known impurities to look for include p-anisic acid and 4-(4-Methoxybenzamido)butanoic acid (N-anisoyl-GABA).[4][13]

Conclusion

The verification of a Certificate of Analysis is not a procedural formality; it is a critical scientific control. For compounds like Aniracetam, where purity directly impacts research outcomes, a rigorous, multi-technique verification strategy is the only way to ensure the quality and integrity of the materials being studied. By deconstructing the CoA, understanding the causality behind analytical choices, and implementing robust in-house testing protocols, researchers can build a foundation of trust in their materials and, by extension, in their results. This diligent approach transforms the CoA from a piece of paper into a verified passport for scientific discovery.

References

  • Aniracetam Impurities and Related Compound. Veeprho.[Link]

  • Aniracetam-Impurities. Pharmaffiliates.[Link]

  • API COA Guide: Quality Assurance for Manufacturers & Purchasers. E-C Validation.[Link]

  • Aniracetam (COA).docx. Swiss Herbal Shop.[Link]

  • Certificates of Analysis: Don't Trust, Verify. Pharmaceutical Technology.[Link]

  • Aniracetam - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com.[Link]

  • Quality Assurance in Pharmaceutical Compounding (QA Part 1): Verification of Certificate of Analysis (CoA). ResearchGate.[Link]

  • Aniracetam. Nootropics Expert.[Link]

  • IPEC-Americas® Certificate of Analysis Guide for Bulk Pharmaceutical Excipients. IPEC-Americas.[Link]

  • How Piracetam and Aniracetam Work for Brain Performance. CereFLEX Labs.[Link]

  • Comparative kinetic studies and pH-rate profiling of aniracetam degradation using validated stability-indicating RP-HPLC method. PlumX Metrics.[Link]

  • Specifications and Certificates of Analysis (COAs) Explained. PharmaRegulatory.in.[Link]

  • Aniracetam, min 98% (GC), 1 gram. CP Lab Safety.[Link]

  • Content determination of aniracetam in aniracetam inclusion complex by HPLC. PubMed.[Link]

  • Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. National Center for Biotechnology Information.[Link]

  • What is the mechanism of Aniracetam? Patsnap Synapse.[Link]

  • (PDF) Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. ResearchGate.[Link]

  • Development and validation of a liquid chromatographic method for the simultaneous determination of aniracetam and its related substances in the bulk drug and a tablet formulation. PubMed.[Link]

  • Aniracetam Quality Analysis Report. Scribd.[Link]

  • Aniracetam (Standard) (Ro 13-5057 (Standard)). MedChemExpress (Chinese).[Link]

  • Determination of aniracetam's main metabolite, N-anisoyl-GABA, in human plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.